molecular formula C15H15NO3 B7724841 (3-Methoxy-phenylamino)-phenyl-acetic acid

(3-Methoxy-phenylamino)-phenyl-acetic acid

Cat. No.: B7724841
M. Wt: 257.28 g/mol
InChI Key: ZBPPLCIPLZGHIT-UHFFFAOYSA-N
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Description

(3-Methoxy-phenylamino)-phenyl-acetic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyanilino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-13-9-5-8-12(10-13)16-14(15(17)18)11-6-3-2-4-7-11/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPPLCIPLZGHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (3-Methoxy-phenylamino)-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of (3-Methoxy-phenylamino)-phenyl-acetic acid (CAS 725252-88-0).

CAS Registry Number: 725252-88-0 Synonyms: 2-((3-Methoxyphenyl)amino)-2-phenylacetic acid; N-(3-Methoxyphenyl)-2-phenylglycine Chemical Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol [1][2][3]

Executive Summary

This compound is a functionalized N-aryl-α-amino acid (specifically an N-aryl phenylglycine). It serves as a critical building block in organic synthesis, particularly in the development of peptidomimetics and nitrogen-containing heterocycles. Its structure combines a phenylacetic acid backbone with a meta-anisidine moiety, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery, particularly for targets requiring aromatic lipophilicity and hydrogen bond donor/acceptor motifs.

Chemical Identity & Structure

This compound belongs to the class of


-amino acids , distinguished by the N-arylation of the amino group. The presence of the 3-methoxy group on the N-phenyl ring introduces electronic donation (via resonance) and specific steric properties that influence its reactivity in cyclization reactions.
Structural Features[4][5]
  • Core Scaffold: Phenylglycine (2-amino-2-phenylacetic acid).

  • N-Substituent: 3-Methoxyphenyl (m-anisyl) group.

  • Chirality: The

    
    -carbon is chiral. The CAS 725252-88-0 typically refers to the racemic mixture (
    
    
    
    ), though enantioselective synthesis is possible.
PropertyValue (Experimental/Predicted)
IUPAC Name 2-[(3-Methoxyphenyl)amino]-2-phenylacetic acid
SMILES COc1cccc(NC(C(=O)O)c2ccccc2)c1
LogP (Predicted) 2.8 - 3.2
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)
pKa (Base) ~2.0 - 3.0 (Aniline nitrogen - weakly basic)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; low solubility in water

Synthesis Methodologies

Two primary routes are established for the synthesis of N-aryl phenylglycines: the Petasis Borono-Mannich Reaction (modern, multicomponent) and Nucleophilic Substitution (traditional).

Method A: The Petasis Borono-Mannich Reaction (Recommended)

This route is preferred for its atom economy, mild conditions, and ability to generate library diversity. It involves the condensation of an amine, an


-keto acid (or aldehyde), and an organoboronic acid.

Reaction Components:

  • Amine: 3-Methoxyaniline (m-Anisidine).

  • Carbonyl: Glyoxylic acid (usually as monohydrate).

  • Boronic Acid: Phenylboronic acid.

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (1.0 equiv, 10 mmol) in Dichloromethane (DCM) or Ethanol (20 mL).

  • Amine Addition: Add 3-Methoxyaniline (1.0 equiv, 10 mmol) and stir at room temperature for 30 minutes to form the iminium intermediate.

  • Boronic Acid Addition: Add Phenylboronic acid (1.1 equiv, 11 mmol).

  • Reaction: Stir the mixture vigorously at room temperature (or mild reflux if using ethanol) for 12–24 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: Hexane

    
     EtOAc).
    

PetasisReaction cluster_inputs Reagents Gly Glyoxylic Acid (CHO-COOH) Iminium Iminium Ion Intermediate Gly->Iminium + Amine Amine 3-Methoxyaniline (Ar-NH2) Amine->Iminium Boronic Phenylboronic Acid (Ph-B(OH)2) Boronate Ate-Complex Boronic->Boronate Iminium->Boronate + Boronic Acid Product Product: (3-Methoxy-phenylamino)- phenyl-acetic acid Boronate->Product Intramolecular Transfer

Figure 1: Mechanistic pathway of the Petasis reaction for the synthesis of CAS 725252-88-0.

Method B: Nucleophilic Substitution ( )

This traditional method involves the displacement of a halide from an


-halo acid by the aniline.

Protocol:

  • Reagents:

    
    -Bromophenylacetic acid (1.0 equiv) and 3-Methoxyaniline (2.0–2.5 equiv).
    
  • Solvent: DMF or Acetonitrile with a base (

    
     or 
    
    
    
    ).
  • Conditions: Heat to 60–80°C for 4–8 hours.

  • Note: Requires excess aniline or base to scavenge HBr. Yields can be lower due to potential double alkylation or elimination side reactions.

Analytical Characterization

To validate the identity of CAS 725252-88-0, the following analytical signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.5 - 13.0 Broad Singlet1H-COOH (Carboxylic Acid)
7.30 - 7.50 Multiplet5HPhenyl ring protons (C-Ph)
6.90 - 7.10 Multiplet1HAniline ring (C5-H)
6.20 - 6.40 Multiplet3HAniline ring (C2, C4, C6-H)
6.00 - 6.20 Broad Singlet1H-NH- (Amino proton)
5.10 - 5.25 Singlet/Doublet1H

-CH (Chiral center)
3.65 - 3.70 Singlet3H-OCH

(Methoxy group)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (

    
    ) is often more sensitive for carboxylic acids.
    
  • Expected Mass:

    • 
       m/z
      
    • 
       m/z
      

Applications in Drug Discovery

This compound acts as a versatile "diversity vector" in medicinal chemistry.

Precursor for Indoles and Oxindoles

N-aryl phenylglycines can undergo oxidative cyclization (often Pd-catalyzed) to form substituted indoles or oxindoles, which are privileged scaffolds in oncology (kinase inhibitors) and neuroscience.

Peptidomimetics

The incorporation of N-aryl amino acids into peptide chains restricts conformational flexibility. This rigidification can improve the metabolic stability of peptide drugs and enhance binding affinity to protein targets by locking the bioactive conformation.

Multicomponent Reaction (MCR) Building Block

The carboxylic acid and secondary amine functionalities allow this molecule to participate in further Ugi or Passerini reactions, enabling the rapid synthesis of complex depsipeptide-like libraries.

Applications cluster_uses Downstream Applications Core CAS 725252-88-0 (Scaffold) Indole Indole Synthesis (Pd-Catalyzed Cyclization) Core->Indole Oxidation Peptide Peptidomimetics (Conformational Constraint) Core->Peptide Coupling Library Ugi/Passerini MCRs (Combinatorial Libraries) Core->Library MCR

Figure 2: Downstream synthetic utility of the this compound scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1]

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent decarboxylation or oxidation of the amine.

References

  • Petasis Reaction Overview: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

  • N-Aryl Glycine Synthesis: Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews, 110(10), 6129-6190. Link

  • Application in Heterocycles: Jiang, B., et al. (2009). Recent advances in the synthesis of indoles and oxindoles from N-aryl-α-amino acids. Current Organic Chemistry, 13(15), 1535-1552.
  • Chemical Database: PubChem Compound Summary for similar N-aryl phenylglycines. Link

Sources

Technical Procurement & Validation Guide: (3-Methoxy-phenylamino)-phenyl-acetic acid

[1]

Executive Summary & Compound Identity

Warning: The nomenclature for (3-Methoxy-phenylamino)-phenyl-acetic acid (CAS 725252-88-0 ) is frequently subject to ambiguity in commercial catalogs. It belongs to the class of


-aryl-

-phenylglycines

Unlike commodity chemicals, this compound is often a "make-on-demand" library item. Successful procurement requires a dual-strategy: identifying specialized vendors and establishing a rigorous internal validation protocol (QC) to distinguish it from structural isomers.

Chemical Profile
PropertySpecification
CAS Number 725252-88-0
IUPAC Name 2-((3-Methoxyphenyl)amino)-2-phenylacetic acid
Molecular Formula

Molecular Weight 257.29 g/mol
Key Functional Groups Carboxylic acid, Secondary amine (aniline derivative), Methoxy ether
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)

Supply Chain Landscape & Vendor Selection

Due to the specialized nature of this compound, "In-Stock" labels on aggregator sites are often inaccurate. The market is split between Aggregators (who broker the sale) and Originators (who perform the synthesis).

Recommended Vendor Strategy

Do not rely on a single source. Initiate inquiries with Tier 1 vendors for stock, but simultaneously request quotes from Tier 2 for custom synthesis to mitigate lead-time risks.

Tier 1: Specialized Catalog Vendors (High Probability of Stock/Rapid Synthesis)

These vendors specialize in rare organic building blocks and amino acid derivatives.

VendorRegionSpecializationReliability Rating
Enamine Ukraine/EUREAL Database (Make-on-demand), Building BlocksHigh
Combi-Blocks USAHeterocycles & Phenylacetic acid derivativesHigh
MolPort GlobalAggregator for vetted suppliersMedium-High
BOC Sciences USACustom Synthesis & FermentationMedium
Tier 2: Custom Synthesis & Bulk Suppliers (For Scale-Up)

Use these if purity >98% is critical or quantity >10g is required.

VendorRegionNotes
WuXi AppTec China/GlobalIdeal for GMP-grade requirements.
Syngene IndiaCost-effective for multi-gram synthesis.
Aurum Pharmatech USAStrong catalog of phenylacetic acid derivatives.

Procurement & Validation Workflow

The following flowchart outlines the decision logic for sourcing this compound, ensuring you do not lose time on "ghost" inventory.

ProcurementWorkflowStartRequirement: this compoundSearchSearch CAS 725252-88-0(Enamine, MolPort, SciFinder)Start->SearchStockCheckVendor Confirms Stock?Search->StockCheckOrderSampleOrder Small Sample (100mg)StockCheck->OrderSampleYesCustomSynthInitiate Custom Synthesis(Route: Buchwald-Hartwig)StockCheck->CustomSynthNo (Lead time > 4 wks)QC_GateInternal QC Analysis(NMR + LCMS)OrderSample->QC_GateCustomSynth->QC_GateApproveRelease for ResearchQC_Gate->ApprovePass (>95%)RejectReject & Re-synthesisQC_Gate->RejectFail (<95% or Isomer)

Figure 1: Decision matrix for sourcing rare building blocks, prioritizing stock verification and internal QC.

Technical Validation (Quality Control)

Trusting the Certificate of Analysis (CoA) from a generic vendor is a critical failure point in drug development. You must validate the regio-chemistry (position of the methoxy group and the amino linkage).

Protocol 1: Identity Verification (H-NMR)

Objective: Confirm the


  • Solvent: DMSO-

    
     (Avoid 
    
    
    due to poor solubility of the zwitterion).
  • Key Diagnostic Signals:

    • 
      -Proton:  Look for a sharp singlet (or doublet if coupled to NH) around 
      
      
      5.0 - 5.5 ppm
      . This corresponds to the
      
      
      at the chiral center. Absence of this signal indicates the wrong isomer (e.g., amide linkage).
    • Methoxy Group: Singlet at

      
       3.7 - 3.8 ppm  (3H).
      
    • Carboxylic Acid: Broad singlet >11 ppm.

Protocol 2: Purity Analysis (HPLC-UV)

Objective: Quantify purity and detect unreacted 3-methoxyaniline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (aniline specific).

  • Acceptance Criteria: Purity > 95% (Area under curve).

Synthesis Strategy (Backup Protocol)

If commercial sourcing fails, this compound can be synthesized in-house using a robust Nucleophilic Substitution strategy. This is preferred over the Strecker synthesis to avoid toxic cyanides and hydrolysis issues.

Reaction Pathway

The synthesis involves the displacement of a halide from

SynthesisPathwaySM1alpha-Bromo-phenylacetic acidStep1Nucleophilic Substitution(THF, Et3N, Reflux 12h)SM1->Step1SM23-MethoxyanilineSM2->Step1WorkupAcid/Base Extraction(Remove excess aniline)Step1->WorkupProduct(3-Methoxy-phenylamino)-phenyl-acetic acidWorkup->Product

Figure 2: One-pot synthesis route using commercially available precursors.

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve

    
    -bromophenylacetic acid  (1.0 eq, 10 mmol) in dry THF (30 mL).
    
  • Addition: Add Triethylamine (2.2 eq) followed by 3-methoxyaniline (1.1 eq).

    • Note: The extra base is required to neutralize the HBr generated and keep the carboxylic acid deprotonated.

  • Reaction: Heat to reflux (

    
    ) under Nitrogen atmosphere for 12-16 hours. Monitor by TLC (50:50 Hexane:EtOAc).
    
  • Workup (Critical for Purity):

    • Evaporate THF.

    • Dissolve residue in 1M NaOH (pH > 10). The product is soluble as the salt; unreacted aniline is not.

    • Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted aniline and impurities.
      
    • Acidify the aqueous layer with 1M HCl to pH 3-4. The product should precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

References

  • GuideChem. CAS 725252-88-0 Product Record.[1] Retrieved from

  • Sigma-Aldrich. N-(3-Methoxybenzyl)glycine (Structural Analog Reference). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Phenylglycine Derivatives. Retrieved from

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. (Methodological basis for amino acid synthesis).
  • Enamine. Building Blocks and Make-on-Demand Libraries. Retrieved from

Comparative Technical Analysis: N-Phenylglycine vs. (3-Methoxy-phenylamino)-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between N-Phenylglycine (NPG) and its functionalized, sterically congested analog, (3-Methoxy-phenylamino)-phenyl-acetic acid (referred to herein as 3-MeO-PhPG ).

While both compounds share a core


-aryl-amino acid motif, they occupy distinct chemical spaces. NPG acts as a commodity achiral scaffold used primarily in industrial dye synthesis (indigo) and as a photoinitiator co-catalyst. In contrast, 3-MeO-PhPG  represents a high-value, chiral building block characterized by significant steric bulk at the 

-carbon and electron-donating modulation on the

-aryl ring. This guide dissects their structural, electronic, and synthetic divergences to aid in rational scaffold selection for drug development.

Structural & Electronic Profiling

The fundamental difference lies in the substitution at the


-carbon and the electronic nature of the 

-aryl ring.
Comparative Physicochemical Data
PropertyN-Phenylglycine (NPG)This compound (3-MeO-PhPG)
CAS Number 103-01-5725252-88-0
Formula


Molecular Weight 151.16 g/mol 257.29 g/mol
Chirality Achiral (Glycine derivative)Chiral (

-Phenyl substitution)
Electronic Effect Neutral/Weakly Deactivating (Phenyl)Activated (

-Methoxy, EDG)
Predicted pKa (Acid) ~3.8~3.5 (Inductive effect of

-phenyl)
Predicted LogP 1.22.8 (Increased lipophilicity)
Structural Logic & Reactivity

The transition from NPG to 3-MeO-PhPG introduces two critical variables:

  • 
    -Phenyl Substitution (Steric/Chiral):  The addition of a phenyl group at the 
    
    
    
    -carbon transforms the methylene spacer of NPG into a chiral center. This restricts conformational freedom, increasing the energy barrier for rotation around the
    
    
    bond. In medicinal chemistry, this "rigidification" is often exploited to lock bioactive conformations.
  • 3-Methoxy Substitution (Electronic): The methoxy group is an Electron Donating Group (EDG). While in the meta position its resonance donation to the nitrogen is less direct than para, it increases the overall electron density of the aniline ring, making the nitrogen more nucleophilic but also more susceptible to oxidative degradation compared to NPG.

StructureComparison NPG N-Phenylglycine (Achiral, Flexible) AlphaC Alpha-Carbon Modification (+Phenyl Group) NPG->AlphaC ArylSub N-Aryl Modification (+3-Methoxy Group) NPG->ArylSub Target (3-MeO-phenylamino)-phenyl-acetic acid (Chiral, Rigid, Lipophilic) AlphaC->Target Induces Chirality Increases Steric Bulk ArylSub->Target Modulates Lipophilicity Alters N-Nucleophilicity

Figure 1: Structural evolution from commodity NPG to the specialized 3-MeO-PhPG scaffold.

Synthetic Methodologies

The synthesis of these two molecules requires fundamentally different strategies due to the complexity of the


-carbon in 3-MeO-PhPG.
N-Phenylglycine (Industrial Standard)

The synthesis of NPG is a robust, high-volume alkylation.

  • Mechanism:

    
     displacement of chloride by aniline.
    
  • Reagents: Aniline, Chloroacetic acid, Sodium Hydroxide.

  • Key Challenge: Preventing over-alkylation to the tertiary amine (

    
    -diphenylglycine).
    
3-MeO-PhPG (Multicomponent Assembly)

Direct alkylation is inefficient for 3-MeO-PhPG due to the steric hindrance of the


-phenyl group. Instead, a Petasis Borono-Mannich  reaction or a Strecker Synthesis  is preferred for high-purity library generation.

The Petasis reaction is particularly valuable for drug development as it allows for the modular assembly of the amine, aldehyde, and acid components under mild conditions.

SyntheticPathways cluster_0 N-Phenylglycine (Standard SN2) cluster_1 3-MeO-PhPG (Petasis Multicomponent) Aniline Aniline NPG_Prod N-Phenylglycine Aniline->NPG_Prod + NaOH, 90°C ClAcOH Chloroacetic Acid ClAcOH->NPG_Prod Anisidine 3-Anisidine Complex_Prod 3-MeO-PhPG Anisidine->Complex_Prod Glyoxylic Glyoxylic Acid Glyoxylic->Complex_Prod Boronic Phenylboronic Acid Boronic->Complex_Prod DCM, RT, 24h

Figure 2: Divergent synthetic workflows. NPG utilizes linear alkylation, while 3-MeO-PhPG benefits from convergent multicomponent assembly.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Phenylglycine (Baseline)

Context: This protocol produces the achiral baseline compound.

  • Reagent Prep: Dissolve chloroacetic acid (1.0 eq) in water. Neutralize with

    
     to form sodium chloroacetate.
    
  • Addition: Add Aniline (1.2 eq) to the aqueous solution.

  • Reflux: Heat the mixture to 90–100°C for 4 hours.

  • Workup: Cool to room temperature. The product may precipitate as the free acid or require acidification with HCl to pH 3–4.

  • Purification: Recrystallize from water/ethanol.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) shows a singlet at
    
    
    ppm (
    
    
    ).
Protocol B: Synthesis of 3-MeO-PhPG via Petasis Reaction

Context: This protocol is preferred for generating the sterically crowded, functionalized scaffold.

  • Solvent System: Use Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for accelerated kinetics.

  • Component Mixing: In a round-bottom flask, combine:

    • Glyoxylic acid monohydrate (1.0 eq)

    • 3-Anisidine (1.0 eq)

    • Phenylboronic acid (1.0 eq)

  • Reaction: Stir vigorously at room temperature for 24 hours. The reaction proceeds via the formation of an iminium ion intermediate, followed by the nucleophilic attack of the organoboron species.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Workup: Evaporate solvent. Redissolve residue in saturated

    
    . Wash with diethyl ether to remove unreacted amine/boronic acid. Acidify the aqueous layer with 1M HCl to precipitate the product.
    
  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity is required.

Applications in Drug Discovery

N-Phenylglycine
  • Role: Linker, Spacer.

  • Utility: Primarily used when a minimal distance between an aromatic ring and a carboxylate is required without introducing stereochemical complexity.

  • Key Reference: Used extensively in the synthesis of indigo dyes and as a standard in electrochemical oxidation studies of amines [1].

This compound[1][2][3][4]
  • Role: Chiral Scaffold, Peptidomimetic.

  • Utility: This molecule mimics the structure of non-natural amino acids.

    • 
      -Lactam Synthesis:  The acid chloride of this derivative can be engaged in Staudinger cycloadditions to form 
      
      
      
      -lactams (penicillin analogs).
    • PPAR Agonists: The lipophilic tail and acidic head group mimic the pharmacophore of fibrates and glitazones.

    • Resolution Agents: Due to its chirality, enantiomerically pure forms can serve as chiral resolving agents for racemic amines.

References

  • Electrochemistry of N-Phenylglycine: Title: "Electrochemical oxidation of N-phenylglycine: Mechanism and kinetics." Source: Journal of Electroanalytical Chemistry. Link:

  • Petasis Reaction for Aryl-Glycines: Title: "The Petasis Reaction: A Powerful Tool for the Synthesis of

    
    -Amino Acids."
    Source: Chemical Reviews.
    Link:
    
  • General Synthesis of N-Aryl-alpha-amino acids: Title: "Synthesis of N-aryl-alpha-amino acids via boronic acid Mannich reaction." Source: Tetrahedron Letters. Link:

  • Compound Registry (Verification): Title: "this compound - CAS 725252-88-0."[1][2] Source: PubChem / Chemical Vendors. Link:(Note: Search by CAS 725252-88-0 for specific vendor data).

Sources

Methodological & Application

Protocol for Buchwald-Hartwig amination to synthesize N-aryl phenylglycines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Buchwald-Hartwig Amination to Synthesize N-Aryl Phenylglycines

Audience: Researchers, scientists, and drug development professionals.

A Scientist's Guide to the Synthesis of N-Aryl Phenylglycines via Buchwald-Hartwig Amination

N-aryl phenylglycines are a critical structural motif in a variety of pharmacologically active compounds and are pivotal building blocks in medicinal chemistry. Their synthesis, however, can be challenging due to the potential for racemization and the inherent difficulty of coupling amino acids. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advancement over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2][3] This application note provides a comprehensive guide to the principles and a detailed protocol for the successful synthesis of N-aryl phenylglycines, drawing upon established expertise in the field.

I. Principles of the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[4] The reaction proceeds through a catalytic cycle that involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[5]

  • Amine Coordination and Deprotonation: The amine (in this case, a phenylglycine derivative) coordinates to the Pd(II) center. A base is then required to deprotonate the amine, forming a palladium-amido complex. The choice of base is crucial to avoid side reactions and ensure efficient deprotonation.[7]

  • Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-aryl amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The choice of ligand is paramount for a successful transformation, as it stabilizes the palladium catalyst, enhances its reactivity, and influences the outcome of the reaction, especially when dealing with chiral substrates like phenylglycine.[8] Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R2NH) PdII_Aryl->Amine_Coord R2NH PdII_Amine [L-Pd(II)(Ar)(X)(R2NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

II. Experimental Protocol: Synthesis of Methyl N-(4-tolyl)phenylglycinate

This protocol details the synthesis of a model N-aryl phenylglycine derivative. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[10]

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Methyl phenylglycinate hydrochloride≥98%Commercially available
4-Bromotoluene≥99%Commercially available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially availablePre-catalyst
BrettPhos≥98%Commercially availableLigand
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableBase
Anhydrous TolueneDriSolv® or equivalentCommercially availableReaction solvent
Diethyl etherAnhydrousCommercially availableFor workup
Saturated aqueous NaClPrepared in-houseFor workup
Magnesium sulfate (MgSO₄)AnhydrousCommercially availableFor drying
Celite®Commercially availableFor filtration

Reaction Setup Workflow:

Caption: Workflow for the Buchwald-Hartwig amination of methyl phenylglycinate.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl phenylglycinate hydrochloride (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.5 mmol, 2.5 equiv). The additional base is to neutralize the HCl salt of the starting material.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Catalyst Loading: Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl N-(4-tolyl)phenylglycinate.

III. Optimization and Scope

The presented protocol is a general starting point and can be optimized for different substrates.

  • Aryl Halides: While aryl bromides are used in this protocol, aryl chlorides, iodides, and triflates are also suitable electrophiles. Aryl chlorides may require more electron-rich and bulky ligands (e.g., RuPhos) and potentially higher reaction temperatures.[7][9]

  • Bases: For substrates with base-sensitive functional groups, stronger bases like LiHMDS or weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate adjustments to the reaction temperature and time.[4][7]

  • Protecting Groups: The use of amino acid esters is common to avoid potential side reactions with the carboxylic acid moiety. tert-Butyl esters are often preferred as they can be removed under acidic conditions without affecting the newly formed C-N bond.[11]

  • Racemization: A critical consideration when working with chiral α-amino acids is the potential for racemization. The use of bulky ligands like BrettPhos and careful control of reaction conditions can help to minimize or prevent loss of enantiomeric purity.[12][13] In some cases, racemization of the starting amino acid ester can occur, not the product.[14]

IV. Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Inactive catalyst; poor quality reagents or solvent; insufficient base.Use a high-purity palladium precatalyst and ligand. Ensure solvents are anhydrous and degassed. Use a fresh, finely ground base.[7]
Formation of hydrodehalogenated arene Competing side reaction.Optimize the ligand-to-palladium ratio. Lowering the reaction temperature may also be beneficial.[1]
Racemization of product Unfavorable reaction conditions.Screen different ligands; BINAP-based ligands have been shown to prevent racemization in some cases.[13] Lowering the reaction temperature may also help.
Incomplete conversion Insufficient reaction time or temperature.Increase the reaction time and monitor carefully. If the reaction has stalled, a slight increase in temperature may be necessary.
V. Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl phenylglycines. Careful selection of the catalyst system, base, and reaction conditions is essential for achieving high yields and maintaining the stereochemical integrity of the product. This protocol provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 289–297. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058. [Link]

  • Altman, R. A., Fors, B. P., & Buchwald, S. L. (2007). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(11), 2881–2887. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 33(10), 939-944. [Link]

  • Zapf, A., & Beller, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Hammoud, H., Schmitt, M., Blaise, E., Bihel, F., & Bourguignon, J. J. (2013). N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction. The Journal of Organic Chemistry, 78(16), 8034–8043. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. [Link]

  • Hammoud, H., Schmitt, M., Blaise, E., Bihel, F., & Bourguignon, J. J. (2013). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. The Journal of Organic Chemistry, 78(16), 8034–8043. [Link]

  • Tardiff, B. J., Stradiotto, M., & Ferguson, M. J. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(1), 149-155. [Link]

  • N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. ResearchGate. [Link]

  • Laird, A. G., & Stradiotto, M. (2020). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 98(10), 633-640. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Using (3-Methoxy-phenylamino)-phenyl-acetic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Methoxy-phenylamino)-phenyl-acetic Acid as a Chiral Building Block

Abstract

This compound (herein referred to as 3-OMe-NPG , an


-aryl phenylglycine derivative) represents a versatile, bifunctional chiral scaffold. Distinguished by its steric bulk (

-phenyl group) and the electronic activation of the

-aryl ring (3-methoxy substituent), this molecule serves as a critical intermediate in the synthesis of peptidomimetics,

-heterocycles (indoles, oxindoles), and chiral ligands. This guide details the protocols for its enantiomeric quality control, its application as a carboxylic acid component in Ugi Multicomponent Reactions (4-CR), and its derivatization into oxindoles via intramolecular cyclization.

Introduction: The Structural Advantage

The utility of 3-OMe-NPG lies in its three functional domains:

  • The Chiral Center (

    
    -Carbon):  Essential for introducing stereochemical complexity into drug candidates.
    
  • The Deactivated Secondary Amine: The

    
    -aryl group reduces the nucleophilicity of the amine, preventing unwanted side reactions (e.g., self-condensation) while remaining available for post-condensation cyclizations.
    
  • The 3-Methoxy Handle: An electron-donating group (EDG) that activates the phenyl ring for electrophilic aromatic substitution (EAS), facilitating the synthesis of fused heterocyclic cores like oxindoles.

Protocol A: Enantiomeric Purity Assessment (QC)

Before deploying 3-OMe-NPG in asymmetric synthesis, establishing enantiomeric excess (


) is critical. Due to the zwitterionic nature of amino acids, direct chiral resolution often requires derivatization or specialized stationary phases.

Objective: Quantify the enantiomeric ratio (ER) of 3-OMe-NPG.

Materials:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    
    -Hexane : Isopropanol : TFA (80 : 20 : 0.1 v/v/v).
    
  • Detection: UV at 254 nm (aromatic absorption).

  • Standard: Racemic 3-OMe-NPG (prepared via Petasis or Strecker synthesis).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of 3-OMe-NPG in 1 mL of mobile phase (minus TFA). Sonicate for 5 mins. Filter through a 0.22

    
    m PTFE filter.
    
  • Equilibration: Flush column at 1.0 mL/min for 20 mins until baseline stabilizes.

  • Injection: Inject 5

    
    L of the sample.
    
  • Analysis:

    • Expected Retention: The L-enantiomer typically elutes first (approx. 8-10 min) followed by the D-enantiomer (12-15 min), though this must be confirmed with a pure standard.

    • Calculation:

      
      .
      

Technical Insight: The addition of 0.1% Trifluoroacetic acid (TFA) is non-negotiable. It suppresses the ionization of the carboxylic acid, sharpening the peak shape and preventing tailing caused by interaction with the silica support.

Protocol B: The Ugi-4CR Protocol (Peptidomimetic Synthesis)

The "Killer Application" for


-aryl amino acids is the Ugi 4-Component Reaction. 3-OMe-NPG acts as the Carboxylic Acid  component. Its bulky secondary amine does not compete with the primary amine component, preventing the formation of byproducts.

Reaction Scheme: Aldehyde + Amine + Isocyanide + 3-OMe-NPG




-Acylamino Amide (Peptidomimetic)

Materials:

  • Acid: (S)-3-OMe-NPG (1.0 equiv)

  • Amine: Benzylamine (1.0 equiv)

  • Aldehyde: Paraformaldehyde or Benzaldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in 3 mL MeOH. Stir at room temperature (RT) for 30 mins over 3Å molecular sieves to ensure imine formation.

  • Acid Addition: Add (S)-3-OMe-NPG (1.0 mmol). The mixture may become slightly heterogeneous.

  • Isocyanide Addition: Add tert-Butyl isocyanide (1.0 mmol) dropwise.

  • Reaction: Stir at RT for 24 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane). The carboxylic acid spot will disappear.
    
  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve residue in DCM (10 mL).

    • Wash with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexane).
    

Data Output:

Component Function Stoichiometry Critical Note
3-OMe-NPG Acid Input 1.0 eq Introduces chiral center & aryl amine
Amine Schiff Base 1.0 eq Must be primary for optimal yield
Methanol Solvent 0.5 M High concentration favors Ugi over Passerini

| Yield | Outcome | 65-85% | Diastereomeric ratio (dr) depends on 3-OMe-NPG purity |

Protocol C: Intramolecular Cyclization to Oxindoles

The 3-methoxy group activates the


-phenyl ring, allowing for Friedel-Crafts cyclization of the acid functionality (after activation) onto the ring. This converts the linear amino acid into a chiral oxindole (isatin derivative) scaffold.

Mechanism:


-Aryl Phenylglycine 

Acid Chloride

Intramolecular Friedel-Crafts

Oxindole.

Step-by-Step Workflow:

  • Activation: Suspend 3-OMe-NPG (1.0 mmol) in dry DCM (5 mL) at 0°C. Add Oxalyl Chloride (1.2 mmol) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases (Acid Chloride formation).

  • Cyclization: Cool the mixture to -78°C. Add Lewis Acid (AlCl

    
     or BF
    
    
    
    OEt
    
    
    , 2.0 equiv) portion-wise.
  • Warming: Allow the reaction to warm slowly to RT over 4 hours. The electron-rich 3-methoxy ring facilitates cyclization at the position ortho to the amine (and para to the methoxy group), yielding the 6-methoxy-oxindole derivative.

  • Quench: Pour carefully into ice water. Extract with EtOAc.

  • Result: Formation of 1-phenyl-3-phenyl-6-methoxy-1,3-dihydro-2H-indol-2-one.

Mechanistic Visualization

The following diagrams illustrate the Ugi reaction pathway utilizing 3-OMe-NPG and the subsequent cyclization logic.

G Substrate 3-OMe-NPG (Acid Component) Intermediate Imine Protonation (Nitrilium Ion) Substrate->Intermediate Oxindole 6-Methoxy-Oxindole (Cyclized Product) Substrate->Oxindole Friedel-Crafts (AlCl3, -78°C) Imine Imine (R-CH=N-R') Imine->Intermediate + 3-OMe-NPG Isocyanide Isocyanide (R''-NC) Addition Isocyanide Insertion Intermediate->Addition + Isocyanide Mumm Mumm Rearrangement Addition->Mumm Acyl Transfer Product Ugi Adduct (Peptidomimetic) Mumm->Product Stable Amide Bond

Figure 1: Mechanistic pathway showing the dual utility of 3-OMe-NPG in Multicomponent Reactions (Green path) and Intramolecular Cyclization (Red dashed path).

References

  • Multicomponent Reaction Utility: Ghandi, M., et al. "Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles."[2][3] Beilstein Journal of Organic Chemistry, 2024, 20, 1758–1766.[2] [Link]

  • Oxindole Synthesis via Cyclization: Li, S., et al. "Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles."[4] Chemical Communications, 2023. [Link]

  • Chiral Resolution & Analysis: Brückner, H., et al. "Enantiomeric resolution of α,α-dialkyl-α-amino acids: Survey on chromatographic methods."[5] Journal of Chromatography A, 2021. [Link]

  • Synthesis of N-Aryl Glycines: PrepChem. "Synthesis of N-phenylglycine." PrepChem Laboratory Manuals. [Link]

Sources

Application Notes and Protocols: Cyclization of (3-Methoxy-phenylamino)-phenyl-acetic acid to 5-Methoxy-3-phenyloxindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 5-methoxy-3-phenyloxindole through the intramolecular Friedel-Crafts cyclization of (3-Methoxy-phenylamino)-phenyl-acetic acid. Oxindoles are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] This document outlines a robust two-step synthetic sequence, commencing with the synthesis of the N-arylamino acid precursor followed by an efficient cyclization strategy utilizing Eaton's reagent. Detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and data interpretation are provided for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic molecules of significant therapeutic interest.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The 3,3-disubstituted oxindole framework, in particular, is a key structural feature in many bioactive compounds.[2] This guide focuses on the synthesis of 5-methoxy-3-phenyloxindole, a derivative that combines the core oxindole structure with a methoxy group, known to modulate electronic properties and biological activity, and a phenyl group at the C3 position, which is a common feature in many biologically active molecules.[4]

The described synthesis employs a classical yet powerful transformation: the intramolecular Friedel-Crafts acylation.[5] This reaction is a cornerstone of organic synthesis for the formation of cyclic ketones from aromatic precursors.

Mechanistic Rationale

The overall synthesis is a two-part process: first, the preparation of the starting N-arylamino acid, and second, its intramolecular cyclization.

Synthesis of this compound

The precursor, this compound, is synthesized via a nucleophilic substitution reaction between 3-methoxyaniline and 2-bromo-phenylacetic acid. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. A base is used to neutralize the hydrobromic acid byproduct and to facilitate the reaction.

Intramolecular Friedel-Crafts Cyclization

The core of this application note is the acid-catalyzed cyclization of the N-arylamino acid to the corresponding oxindole. This transformation is an intramolecular electrophilic aromatic substitution (SEAr) reaction. Eaton's reagent, a potent dehydrating agent and a source of strong acid, is employed to facilitate this cyclization.[1][3][6][7][8]

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is protonated by the strong acid in Eaton's reagent. Subsequent loss of water generates a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 3-methoxyphenylamino moiety, activated by the methoxy and amino groups, acts as a nucleophile. It attacks the intramolecular acylium ion. The cyclization occurs at the position ortho to the amino group and para to the activating methoxy group, which is sterically and electronically favored.

  • Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final 5-methoxy-3-phenyloxindole product.

Friedel-Crafts Cyclization Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Rearomatization A Starting Material (3-Methoxyphenylamino) -phenyl-acetic acid B Protonated Carboxylic Acid A->B + H+ (from Eaton's Reagent) C Acylium Ion Intermediate (Electrophile) B->C - H2O D Nucleophilic Aromatic Ring (Activated by -OMe and -NH) E Sigma Complex (Cationic Intermediate) D->E Intramolecular Electrophilic Attack F Final Product 5-Methoxy-3-phenyloxindole E->F - H+

Figure 1: Mechanism of the Intramolecular Friedel-Crafts Cyclization.

Experimental Protocols

Materials and Equipment
Reagents & MaterialsGradeSupplier
3-MethoxyanilineReagentSigma-Aldrich
2-Bromo-phenylacetic acidReagentAlfa Aesar
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR
HexanesHPLC GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich
Phosphorus Pentoxide (P₂O₅)ACS ReagentSigma-Aldrich
Methanesulfonic Acid (MsOH)ReagentAlfa Aesar
Dichloromethane (DCM)HPLC GradeFisher Scientific
Hydrochloric Acid (HCl), conc.ACS GradeFisher Scientific
Sodium Hydroxide (NaOH)ACS GradeSigma-Aldrich
Equipment
Round-bottom flasks
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Glass funnel and filter paper
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
Column chromatography setup (silica gel)
Standard laboratory glassware
Fume hood
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Synthesis of this compound (Precursor)

Workflow_Precursor_Synthesis reagents 1. Combine 3-Methoxyaniline, 2-Bromo-phenylacetic acid, and NaHCO₃ in DMF reflux 2. Heat mixture to 80-90°C with stirring for 12-18 h reagents->reflux monitor 3. Monitor reaction by TLC reflux->monitor workup 4. Cool, add water, and extract with Ethyl Acetate monitor->workup wash 5. Wash organic layer with brine and dry over MgSO₄ workup->wash concentrate 6. Concentrate under reduced pressure wash->concentrate purify 7. Purify by recrystallization or column chromatography concentrate->purify

Figure 2: Workflow for the Synthesis of the Precursor.

Procedure:

  • To a 250 mL round-bottom flask, add 3-methoxyaniline (1.0 eq.), 2-bromo-phenylacetic acid (1.05 eq.), and sodium bicarbonate (2.5 eq.).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Cyclization to 5-Methoxy-3-phenyloxindole

Safety Precaution: Eaton's reagent is highly corrosive and reacts violently with water.[9][10][11][12] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Preparation of Eaton's Reagent (10% w/w P₂O₅ in MsOH):

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), add methanesulfonic acid.

  • Slowly and carefully add phosphorus pentoxide in small portions with efficient stirring. The dissolution is exothermic. Maintain the temperature below 40 °C using an ice bath if necessary.

  • Stir the mixture until all the phosphorus pentoxide has dissolved. Use the freshly prepared reagent for the best results.[6]

Workflow_Cyclization reagents 1. Dissolve precursor in freshly prepared Eaton's Reagent reaction 2. Heat mixture to 60-80°C with stirring for 2-4 h reagents->reaction monitor 3. Monitor reaction by TLC reaction->monitor quench 4. Cool and carefully pour onto crushed ice monitor->quench neutralize 5. Neutralize with aqueous NaOH solution quench->neutralize extract 6. Extract with Dichloromethane neutralize->extract wash 7. Wash organic layer and dry over anhydrous Na₂SO₄ extract->wash concentrate 8. Concentrate under reduced pressure wash->concentrate purify 9. Purify by column chromatography concentrate->purify

Figure 3: Workflow for the Cyclization to 5-Methoxy-3-phenyloxindole.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in freshly prepared Eaton's reagent.

  • Heat the reaction mixture to 60-80 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes) until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring. Caution: This quenching step is exothermic.

  • Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-methoxy-3-phenyloxindole.

Data and Expected Results

ParameterPrecursor SynthesisCyclization
Reaction Time 12-18 hours2-4 hours
Temperature 80-90 °C60-80 °C
Typical Yield 70-85%65-80%
Appearance of Product Off-white to light brown solidLight yellow to beige solid

Characterization of 5-Methoxy-3-phenyloxindole:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.4 (m, 5H, Ar-H of phenyl group), ~6.7-6.9 (m, 3H, Ar-H of oxindole), ~4.5 (s, 1H, C3-H), ~3.8 (s, 3H, -OCH₃). The NH proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for aromatic carbons, the methoxy carbon (~56 ppm), the C3 carbon (~55-60 ppm), and the carbonyl carbon (~175-180 ppm).

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₅H₁₃NO₂ [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in precursor synthesis Incomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature. Check the purity of starting materials.
Low yield in cyclization Inactive Eaton's reagent.Use freshly prepared Eaton's reagent. Ensure P₂O₅ is fully dissolved.
Decomposition of starting material or product.Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC.
Formation of multiple products Side reactions due to harsh acidic conditions.Perform the reaction at a lower temperature. Consider using an alternative, milder cyclizing agent like polyphosphoric acid (PPA).
Difficult purification Presence of starting material or byproducts.Optimize the reaction to go to completion. Adjust the polarity of the eluent for column chromatography. Consider recrystallization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-methoxy-3-phenyloxindole, a valuable scaffold for further elaboration in drug discovery programs. The two-step protocol, involving a nucleophilic substitution followed by an efficient intramolecular Friedel-Crafts cyclization using Eaton's reagent, offers a reliable route to this important class of compounds. By following the detailed procedures and safety guidelines, researchers can successfully synthesize and explore the potential of novel oxindole derivatives.

References

  • Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
  • Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses Procedure.
  • Buy Eaton's Reagent (EVT-354210) | 39394-84-8. EvitaChem.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Aryl
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities.
  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.
  • An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms. Benchchem.
  • SAFETY D
  • SAFETY D
  • Phosphorus pentoxide. PENTA.
  • SAFETY D
  • SAFETY D
  • (PDF) Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones.
  • US4508921A - Process for preparation of alpha-alkyl amino acids.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journals.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

Sources

Application Note: Precision Synthesis of Methoxy-Substituted Indigo Dyes via the Oxindole Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of methoxy-substituted indigo dyes (e.g., 5,5'-dimethoxyindigo, 6,6'-dimethoxyindigo) is of increasing interest for organic electronics, photovoltaics, and sustainable textile applications due to their altered solubility profiles and electronic band gaps compared to the parent indigo molecule.

While the Baeyer-Drewson synthesis (using o-nitrobenzaldehydes) is common, it is often limited by the availability and stability of specific methoxy-benzaldehydes. This guide details the Oxindole Pathway starting from phenylacetic acid derivatives .[1] This route is chemically robust, allowing for the isolation of stable intermediates (oxindoles and isatins) and providing tighter control over regiochemistry and purity.

Key Advantages of this Protocol:

  • Precursor Availability: Phenylacetic acids are often cheaper and more stable than their aldehyde counterparts.

  • Purification Checkpoints: The oxindole intermediate allows for crystallization and purification before the final dimerization, ensuring high-grade dye output.

  • Scalability: The reaction conditions utilize standard reagents (Zn, acetic acid, SeO2) suitable for scale-up.

Retrosynthetic Analysis & Pathway Logic

The transformation of a phenylacetic acid derivative into an indigo dye follows a four-stage reductive-oxidative cycle.

Logical Workflow (DOT Visualization)

IndigoSynthesis cluster_dimer Dimerization Event PAA Methoxy-Phenylacetic Acid (Starting Material) Nitro_PAA 2-Nitro-Phenylacetic Acid (Ortho-Directed) PAA->Nitro_PAA Nitration (HNO3/AcOH) Regioselectivity Critical Oxindole Methoxy-Oxindole (Stable Intermediate) Nitro_PAA->Oxindole Reductive Cyclization (Zn/AcOH or Fe/HCl) Isatin Methoxy-Isatin (Activated Scaffold) Oxindole->Isatin Riley Oxidation (SeO2) Indoxyl Methoxy-Indoxyl (Transient Species) Isatin->Indoxyl Reduction (Zn/AcOH) Indigo Methoxy-Substituted Indigo (Final Target) Indoxyl->Indigo Oxidative Dimerization (O2/OH-) Indoxyl->Indigo

Figure 1: Step-wise conversion of phenylacetic acid derivatives to indigo via the oxindole/isatin pathway.

Critical Precursor Selection

The regiochemistry of the starting material determines the substitution pattern of the final indigo.

Target DyeRequired PrecursorNitration Site (Critical)
5,5'-Dimethoxyindigo 3-Methoxyphenylacetic acidPosition 6 (Ortho to CH2COOH)
6,6'-Dimethoxyindigo 4-Methoxyphenylacetic acidPosition 2 (Ortho to CH2COOH)
5,6,5',6'-Tetramethoxy 3,4-Dimethoxyphenylacetic acidPosition 6 (Ortho to CH2COOH)

Note on Regioselectivity: Methoxy groups are strong ortho/para directors. The acetic acid side chain is a weak ortho/para director.

  • Challenge: In 4-methoxyphenylacetic acid, the methoxy group directs nitration to position 3 (meta to the acetic acid chain). This isomer cannot cyclize to form oxindole.

  • Solution: For 5,5'-dimethoxyindigo, it is often more efficient to start with pre-nitrated precursors or use specific blocking groups. However, for 5,6-dimethoxy systems (from Homoveratric acid), nitration naturally occurs at the 6-position (ortho to the acid chain), making it the ideal model substrate for this protocol.

Detailed Experimental Protocols

The following protocol describes the synthesis of 5,6,5',6'-Tetramethoxyindigo from 3,4-Dimethoxyphenylacetic acid (Homoveratric Acid) . This can be adapted for other derivatives provided the nitro group is successfully installed ortho to the acetic acid moiety.

Phase 1: Preparation of 2-Nitro-4,5-dimethoxyphenylacetic Acid

Reagents: Homoveratric acid, Nitric acid (conc.), Acetic acid (glacial).

  • Dissolution: Dissolve 10.0 g of homoveratric acid in 50 mL of glacial acetic acid in a round-bottom flask. Chill to 0–5 °C in an ice bath.

  • Nitration: Dropwise add a solution of fuming nitric acid (4.0 mL) in glacial acetic acid (10 mL), maintaining the temperature below 10 °C.

    • Mechanism:[1][2][3][4][5] Electrophilic aromatic substitution occurs preferentially at C6 due to the synergistic directing effects of the methoxy groups and steric availability.

  • Quenching: Stir for 1 hour at room temperature. Pour the mixture into 200 mL of ice water.

  • Isolation: The yellow precipitate (2-nitro isomer) forms. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 70–80%.

Phase 2: Reductive Cyclization to 5,6-Dimethoxyoxindole

This step closes the ring to form the indole skeleton.

Reagents: Zinc dust, Glacial Acetic Acid, HCl (trace).

  • Setup: Suspend 5.0 g of the nitro-acid from Phase 1 in 50 mL of 50% acetic acid.

  • Reduction: Add 10 g of Zinc dust in small portions while heating the mixture to 80–90 °C.

    • Caution: Exothermic reaction with hydrogen evolution.

  • Cyclization: Reflux for 2 hours. The amino-acid intermediate formed in situ spontaneously condenses with the carboxylic acid to form the lactam (oxindole).

  • Workup: Filter hot to remove excess Zinc. The filtrate is cooled.[6] The oxindole may crystallize out or require extraction with ethyl acetate.

    • Validation: Check IR for lactam carbonyl (~1700 cm⁻¹) and NH stretch.

Phase 3: Oxidation to 5,6-Dimethoxyisatin

Oxindoles must be activated to isatins or isatin-chlorides to facilitate efficient coupling.

Reagents: Selenium Dioxide (SeO2), Dioxane or Ethanol.

  • Reaction: Dissolve 2.0 g of 5,6-dimethoxyoxindole in 20 mL of dioxane/water (9:1). Add 1.2 equivalents of SeO2.

  • Reflux: Heat to reflux for 4 hours. Selenium metal (black precipitate) will deposit.

  • Filtration: Filter hot through Celite to remove Selenium.

  • Crystallization: On cooling, the substituted isatin (often orange/red) crystallizes.

    • Why this works: SeO2 specifically oxidizes the active methylene group (C3) of the oxindole to a ketone.

Phase 4: Retrosynthetic Coupling (Indigo Formation)

Direct dimerization of isatin is difficult. We reduce it transiently to indoxyl, which then dimerizes oxidatively (the classic "vatting" process).

Reagents: Zinc powder, Acetic Acid, Sodium Hydroxide.

  • Reduction: Dissolve 1.0 g of substituted isatin in 15 mL of acetic acid. Add 0.5 g Zinc dust and warm slightly until the yellow/orange color fades to a pale yellow (formation of Indoxyl/Leuco-form).

  • Filtration: Quickly filter under nitrogen (anaerobic) to remove zinc.

  • Oxidative Dimerization: Pour the filtrate immediately into 100 mL of aerated 1M NaOH solution.

    • Observation: The solution will turn green, then rapidly darken to blue/purple as the indigo dye precipitates.

  • Purification: Filter the dye, wash with water, dilute HCl (to remove Zinc salts), and finally ethanol.

  • Drying: Dry at 60 °C.

Data Summary & Troubleshooting

ParameterPhase 1 (Nitration)Phase 2 (Cyclization)Phase 3 (Oxidation)Phase 4 (Dimerization)
Key Reagent HNO3 / AcOHZn / AcOHSeO2Zn / NaOH / O2
Temp < 10 °C90 °C (Reflux)100 °C (Reflux)RT (Aeration)
Color Change White -> YellowYellow -> Colorless/PalePale -> Orange/RedYellow -> Blue/Purple
Common Failure Wrong isomer (meta)Incomplete reductionSelenium contaminationPremature oxidation
QC Check NMR (check aromatic protons)IR (Lactam C=O)Melting PointUV-Vis (Absorption max)
Troubleshooting the "Meta" Problem

If starting with 4-methoxyphenylacetic acid , nitration yields the 3-nitro isomer (meta to acetic acid), which fails to cyclize.

  • Corrective Action: Use the Baeyer-Drewson route (starting from aldehyde) for this specific isomer, or synthesize 2-nitro-4-methoxyphenylacetic acid via displacement of a halogen precursor (e.g., 2-bromo-4-methoxyphenylacetic acid) if strict adherence to the phenylacetic acid route is required.

References

  • Baeyer, A., & Emmerling, A. (1869). Synthese des Indols. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1941). Homoveratric Acid and derivatives. Organic Syntheses, Coll. Vol. 2, p. 333.

  • Hooper, M., et al. (1986). Isatins and Indoles: Synthesis and Spectroscopy. Journal of Chemical Society, Perkin Transactions 1.

  • Pfleger, A. (1901).[2][7] Synthesis of Indigo from Phenylglycine. (Historical Reference regarding the Heumann-Pfleger industrial process, contrasting the lab-scale oxindole route).

  • Zhang, X., et al. (2020).[8] Green synthesis of indigo derivatives. Dyes and Pigments.[7][9][10][11]

(Note: While historical papers establish the mechanism, modern adaptations in Organic Syntheses provide the specific reagent stoichiometry used in this protocol.)

Sources

Application Note: A Guide to the Esterification of (3-Methoxy-phenylamino)-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the esterification of (3-Methoxy-phenylamino)-phenyl-acetic acid. This valuable building block presents unique challenges due to the presence of a secondary amine, which can compete with the desired carboxylic acid reaction. This guide explores several robust methodologies, explaining the mechanistic rationale behind each and providing detailed, field-proven protocols. We will cover classic acid-catalyzed methods, mild coupling-agent-based reactions, and alternative strategies to ensure high-yield, high-purity synthesis of the desired ester products.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its esters are often required to enhance properties such as cell permeability, solubility, or to serve as protected intermediates for further functionalization.

The primary challenge in the esterification of this substrate lies in the dual reactivity of the molecule. It possesses both a carboxylic acid, the target for esterification, and a secondary amine. This amine is nucleophilic and can lead to undesired side reactions, such as amide formation or reaction with activating agents, under certain conditions. Therefore, the choice of esterification method is critical and must be tailored to manage this competing reactivity. This guide will dissect four primary methods for achieving this transformation, providing the necessary theoretical grounding and practical protocols for success in the laboratory.

Foundational Concepts: Choosing Your Esterification Strategy

The presence of the secondary amine dictates the strategic approach. The chosen method will generally either (a) leverage reaction conditions where the amine is non-reactive or "protected," or (b) employ reagents that are highly selective for the carboxylic acid over the amine.

Here is a logical breakdown of the primary methods discussed in this note:

logical_flow cluster_methods Esterification Methodologies start This compound fischer Fischer-Speier Esterification start->fischer Harsh, Acidic (Amine Protonated) steglich Steglich Esterification start->steglich Mild, Neutral (Coupling Agent) mitsunobu Mitsunobu Reaction start->mitsunobu Mild, Redox (Alcohol Activation) alkylation Carboxylate Alkylation start->alkylation Basic (SN2 Reaction) product Target Ester fischer->product steglich->product mitsunobu->product alkylation->product

Caption: Decision workflow for selecting an esterification method.

Esterification Methodologies
3.1 Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

This is a fundamentally robust and cost-effective method that involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]

  • Mechanistic Rationale: The strong acid (e.g., H₂SO₄) serves two purposes. First, it protonates the carboxylic acid's carbonyl oxygen, rendering it significantly more electrophilic and susceptible to attack by the alcohol.[3] Second, it protonates the secondary amine, forming an ammonium salt. This positively charged ammonium group is no longer nucleophilic, effectively "protecting" it from participating in side reactions. The reaction is reversible, so using the alcohol as the solvent or employing a method to remove water (like a Dean-Stark trap) is essential to drive the equilibrium towards the ester product.[1]

  • Advantages:

    • Inexpensive and readily available reagents.

    • The amine is conveniently protected in situ.

    • Scalable to large quantities.

  • Disadvantages & Considerations:

    • Requires harsh conditions (reflux temperatures, strong acid) that may not be suitable for sensitive substrates.

    • Not effective for sterically hindered alcohols, particularly tertiary alcohols.[4]

    • The workup requires careful neutralization of the strong acid.

3.2 Steglich Esterification: Mild and Versatile Carbodiimide Coupling

First described by Wolfgang Steglich in 1978, this method is one of the most reliable for substrates that are sensitive to acid or heat.[5][6] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

  • Mechanistic Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by DMAP. DMAP, a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[6]

steglich_mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Active_Ester Acylpyridinium Salt 'Active Ester' O_Acylisourea->Active_Ester + DMAP DCU DCU (Byproduct) O_Acylisourea:e->DCU:w DMAP DMAP (Catalyst) Ester Ester Product Active_Ester->Ester + Alcohol (R'OH) ROH Alcohol

Caption: Simplified mechanism of the Steglich Esterification.

  • Advantages:

    • Extremely mild conditions (often room temperature), preserving sensitive functional groups.[5][6]

    • High yields are typically achieved.

    • Effective for a wide range of alcohols, including sterically hindered ones.[6]

  • Disadvantages & Considerations:

    • DCC can cause allergic reactions and should be handled with care.

    • The dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and is removed by filtration. However, residual amounts can sometimes complicate purification. Using EDC circumvents this, as its corresponding urea is water-soluble and easily removed during an aqueous workup.

    • A side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive. DMAP helps to suppress this side reaction by rapidly converting the intermediate.[5][6]

3.3 Mitsunobu Reaction: A Redox Condensation Approach

The Mitsunobu reaction is a powerful method for converting an alcohol into various functional groups, including esters.[7][8] It operates under mild, neutral conditions and is renowned for its reliability. The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

  • Mechanistic Rationale: The reaction is complex but begins with PPh₃ attacking the azodicarboxylate (DEAD) to form a betaine intermediate.[9] This intermediate deprotonates the carboxylic acid. The resulting carboxylate then acts as a nucleophile. In the meantime, the alcohol is activated by the phosphonium species, turning the hydroxyl group into a good leaving group. The carboxylate then displaces this activated hydroxyl group via an Sₙ2 reaction to form the ester.[9][10]

  • Advantages:

    • Very mild and generally neutral conditions.

    • High yields and wide substrate scope.

    • The reaction is typically fast.

  • Disadvantages & Considerations:

    • The reagents (DEAD, DIAD) are hazardous and should be handled with care in a fume hood.

    • The byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative, can be difficult to separate from the desired product, often requiring careful chromatography.

    • The pKa of the carboxylic acid should ideally be below 13 for the reaction to proceed efficiently.[9]

Summary of Reaction Conditions

The following table provides a comparative overview of the typical conditions for each methodology.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Key Reagents Alcohol (excess), H₂SO₄ (cat.)Alcohol, DCC or EDC, DMAP (cat.)Alcohol, PPh₃, DEAD or DIAD
Solvent Alcohol (serves as solvent)Dichloromethane (DCM), THFTetrahydrofuran (THF), Dioxane
Temperature Reflux (60-120 °C)0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3 - 24 hours1 - 12 hours1 - 6 hours
Key Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea (with EDC)Triphenylphosphine oxide (TPPO), Hydrazide
Ideal For Large-scale, simple estersAcid/base sensitive substratesMild conditions, high reliability
Primary Drawback Harsh conditionsDifficult-to-remove byproducts (DCC)Reagent toxicity, difficult purification
Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Operations involving hazardous reagents like thionyl chloride, DCC, and DEAD must be conducted in a certified chemical fume hood.

Protocol 5.1: Methyl Ester Synthesis via Fischer Esterification

This protocol uses methanol as the alcohol and generates HCl in situ from thionyl chloride (SOCl₂) as the acid catalyst.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.14 g, 20 mmol).

  • Reagent Addition: In a chemical fume hood, add dry methanol (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise to the stirring suspension over 10 minutes. The mixture may warm slightly.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.

  • Final Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 5.2: Ethyl Ester Synthesis via Steglich Esterification

This protocol uses the water-soluble carbodiimide EDC for a simpler work-up.

  • Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound (5.14 g, 20 mmol), dry dichloromethane (DCM, 100 mL), ethanol (2.3 mL, 40 mmol), and 4-DMAP (0.24 g, 2 mmol, 0.1 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (4.22 g, 22 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity. If needed, further purification can be achieved via silica gel chromatography.

Conclusion

The successful esterification of this compound is readily achievable through several distinct synthetic routes. The classic Fischer-Speier esterification offers a cost-effective and scalable option, provided the substrate can tolerate harsh acidic conditions. For more delicate applications requiring mildness and high yields, the Steglich esterification using a carbodiimide coupling agent like DCC or EDC is a superior choice, representing a balance of efficiency and substrate compatibility.[11] Finally, the Mitsunobu reaction provides another mild alternative, though purification can be more challenging. The optimal method will depend on the specific alcohol, the scale of the reaction, and the constraints of the overall synthetic plan. This guide provides the foundational knowledge and practical steps for researchers to confidently select and execute the most appropriate protocol for their needs.

References
  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Wikipedia contributors. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Yaqoob, U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]

  • Reddit. (2022, August 16). Making esters the the presence of an amine?. r/Chempros. [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. [Link]

  • Processes of Petrochemistry and Oil Refining. (n.d.). Synthesis, properties and applications of esters of phenylacetic acid. [Link]

  • Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Canadian Science Publishing. (2022, December 23). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... [Link]

  • SpringerLink. (2018, January 5). Mechanism for acetic acid-catalyzed ester aminolysis. [Link]

  • De Gruyter. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

  • DSpace@MIT. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • ResearchGate. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phen.... [Link]

  • SpringerLink. (2018, February 7). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

  • ScienceDirect. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxy-phenylamino)-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-phenylamino)-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Introduction to the Synthesis

This compound, an N-aryl-α-amino acid, is a valuable scaffold in medicinal chemistry. While several synthetic routes exist, the Strecker synthesis remains a fundamental and widely employed method due to its convergent nature. This three-component reaction involves the condensation of an aldehyde (benzaldehyde), an amine (3-methoxyaniline), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.

This guide will focus primarily on troubleshooting the Strecker synthesis and will also address the Ugi four-component condensation as a viable alternative.

Core Synthesis Pathway: The Strecker Reaction

The overall transformation for the Strecker synthesis of this compound is depicted below:

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3: Hydrolysis Benzaldehyde Benzaldehyde Imine N-(3-methoxyphenyl)-1-phenylmethanimine Benzaldehyde->Imine Aniline 3-Methoxyaniline Aniline->Imine Cyanide Cyanide Source (e.g., KCN) Aminonitrile 2-((3-Methoxyphenyl)amino)-2-phenylacetonitrile Cyanide->Aminonitrile Imine->Aminonitrile AminoAcid This compound Aminonitrile->AminoAcid H3O+ / Heat

Caption: The three-step Strecker synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the most likely causes in the Strecker synthesis?

Low yields in the Strecker synthesis of N-aryl-α-amino acids can often be attributed to issues in one of the three key steps: imine formation, cyanide addition, or hydrolysis.

Troubleshooting Workflow for Low Yields:

Low_Yield_Troubleshooting Start Low Yield Observed CheckImine Step 1: Imine Formation Issues? Start->CheckImine CheckCyanide Step 2: Cyanide Addition Inefficient? CheckImine->CheckCyanide No Sol_Imine1 Incomplete reaction? - Add dehydrating agent (e.g., MgSO4). - Increase reaction time/temperature. CheckImine->Sol_Imine1 Yes Sol_Imine2 Side reactions of aldehyde? - Purify benzaldehyde before use. - Control reaction temperature. CheckImine->Sol_Imine2 Yes CheckHydrolysis Step 3: Incomplete Hydrolysis? CheckCyanide->CheckHydrolysis No Sol_Cyanide1 Poor nucleophilicity of cyanide? - Use a more soluble cyanide source (e.g., TMSCN). - Consider a catalyst (Lewis acid). CheckCyanide->Sol_Cyanide1 Yes Sol_Cyanide2 Decomposition of imine? - Perform reaction at lower temperature. - Add cyanide source slowly. CheckCyanide->Sol_Cyanide2 Yes Sol_Hydrolysis1 Harsh conditions causing degradation? - Use milder hydrolysis conditions (e.g., stepwise acid/base). - Monitor reaction closely by TLC/LC-MS. CheckHydrolysis->Sol_Hydrolysis1 Yes Sol_Hydrolysis2 Incomplete conversion of nitrile? - Increase reaction time/temperature. - Use a stronger acid (e.g., conc. HCl). CheckHydrolysis->Sol_Hydrolysis2 Yes

Caption: A decision-making workflow for troubleshooting low yields in the Strecker synthesis.

In-depth Analysis:

  • Imine Formation: The equilibrium between the starting materials and the imine can be unfavorable. The presence of an electron-donating methoxy group on the aniline can increase its nucleophilicity, which is generally favorable. However, water produced during the reaction can lead to the reverse reaction.

    • Solution: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help drive the equilibrium towards the imine.[1] Running the reaction in a solvent that allows for the azeotropic removal of water can also be effective.

  • Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is a critical step. The electrophilicity of the imine carbon is a key factor.

    • Solution: The use of a Lewis acid catalyst can enhance the electrophilicity of the imine. While not always necessary, for less reactive systems, catalysts like indium(III) chloride have been shown to be effective, even in aqueous media.[2] Safer and more soluble cyanide sources like trimethylsilyl cyanide (TMSCN) can also improve the efficiency of this step compared to traditional sources like KCN or HCN.[3]

  • Hydrolysis: The hydrolysis of the α-aminonitrile to the carboxylic acid typically requires harsh conditions (strong acid and heat), which can lead to decomposition of the product.

    • Solution: A two-step hydrolysis can be beneficial. First, basic hydrolysis of the nitrile to the amide, followed by acidic hydrolysis to the carboxylic acid, may provide a cleaner conversion. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid over-hydrolysis or degradation.

FAQ 2: I am observing significant impurity peaks in my crude product. What are the common side products?

The formation of impurities can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Origins:

ImpurityOriginMitigation Strategy
Unreacted Benzaldehyde Incomplete imine formation.Use a slight excess of 3-methoxyaniline; ensure anhydrous conditions.
Unreacted 3-Methoxyaniline Incomplete imine formation.Use a 1:1 stoichiometric ratio or a slight excess of benzaldehyde.
Benzoin Self-condensation of benzaldehyde under basic conditions (if using KCN).Maintain a neutral or slightly acidic pH during the initial stages of the reaction.
Mandelonitrile Cyanide addition to benzaldehyde (cyanohydrin formation).Pre-form the imine before adding the cyanide source.
(3-Methoxy-phenylamino)-phenyl-acetamide Incomplete hydrolysis of the α-aminonitrile.Increase the duration and/or temperature of the hydrolysis step.

Mechanistic Insight into Side Reactions:

The formation of mandelonitrile is a common side reaction where the cyanide ion attacks the carbonyl carbon of the unreacted benzaldehyde. This is more prevalent if all three components are mixed together from the start. A stepwise procedure, where the imine is formed first, can minimize this side product.

FAQ 3: What are the optimal reaction conditions for the synthesis?

While optimal conditions can vary, the following table provides a good starting point based on literature for related Strecker syntheses. It is always recommended to perform small-scale optimization experiments.

Table of Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Solvent Methanol, Ethanol, or DichloromethaneGood solubility for reactants and intermediates.[4][5]
Temperature Room temperature to 50 °C for imine formation and cyanide addition. Reflux for hydrolysis.Balances reaction rate with minimizing side reactions.[6]
Cyanide Source Trimethylsilyl cyanide (TMSCN) or Acetone cyanohydrinSafer alternatives to HCN gas with good reactivity.[3]
Catalyst (optional) Lewis acids (e.g., InCl₃, Sc(OTf)₃) or organocatalysts.Can improve reaction rates and yields, especially with less reactive substrates.[2]
Work-up Acid-base extraction.To separate the amphoteric amino acid product from neutral and basic/acidic impurities.
FAQ 4: How can I effectively purify the final product?

Purification of N-aryl-α-amino acids can be challenging due to their zwitterionic nature at their isoelectric point.

Step-by-Step Purification Protocol:

  • Quenching and Solvent Removal: After hydrolysis, cool the reaction mixture and carefully neutralize it. Remove the organic solvent under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in water and adjust the pH to ~1-2 with HCl. Extract with an organic solvent (e.g., ethyl acetate) to remove any neutral or acidic impurities.

    • Adjust the aqueous layer to a pH of ~9-10 with a base (e.g., NaOH or Na₂CO₃). Extract with an organic solvent to remove any basic impurities.

  • Isoelectric Point Precipitation:

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 4-6 for N-aryl glycines). The product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to remove any remaining organic impurities.

  • Recrystallization: If further purification is needed, recrystallize the solid from a suitable solvent system, such as ethanol/water or acetone/water.

FAQ 5: Is the Ugi reaction a better alternative?

The Ugi four-component condensation is a powerful alternative for the synthesis of α-aminoacyl amide derivatives, which can then be hydrolyzed to the desired N-aryl-α-amino acid.[7]

Ugi Reaction Overview:

Ugi_Reaction cluster_ugi Ugi Four-Component Reaction Benzaldehyde Benzaldehyde Ugi_Product α-Acylamino Amide Intermediate Benzaldehyde->Ugi_Product Aniline 3-Methoxyaniline Aniline->Ugi_Product Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Ugi_Product CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->Ugi_Product AminoAcid This compound Ugi_Product->AminoAcid Hydrolysis

Caption: The Ugi four-component reaction as an alternative route.

Comparison of Strecker vs. Ugi:

FeatureStrecker SynthesisUgi Reaction
Components 3 (Aldehyde, Amine, Cyanide)4 (Aldehyde, Amine, Isocyanide, Carboxylic Acid)
Intermediate α-Aminonitrileα-Acylamino Amide
Key Advantage Atom economical, direct route.High structural diversity possible in a single step.
Key Disadvantage Use of toxic cyanides.Isocyanides can be malodorous and require careful handling.
Yield Can be variable depending on conditions.Often provides good to excellent yields.

Recommendation: The choice between the Strecker and Ugi reactions depends on the specific goals of the synthesis. For direct synthesis of the target molecule, an optimized Strecker protocol is often more straightforward. The Ugi reaction is particularly advantageous when a library of related compounds with diverse side chains is desired.

References

  • Basson, A. J., Cameron, M. P., & McLaughlin, M. G. (2025). Calcium catalysed Strecker-type reactions towards α-aminonitriles. RSC.
  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Department of Chemistry.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • ResearchGate. (2025, August 6). One-pot synthesis of α-aminonitriles from alkyl and aryl cyanides: a Strecker reaction via aldimine alanes.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Shaabani, A., et al. (2021).
  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • The Royal Society of Chemistry. (2022, May 18). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids.
  • Creative Peptides. (n.d.).
  • Royal Society of Chemistry. (2025, September 24).
  • Ranu, B. C., et al. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.
  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Royal Society of Chemistry. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.

Sources

Technical Support Center: Removing Unreacted 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-methoxyaniline from reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for efficient and effective purification.

Understanding the Challenge: Properties of 3-Methoxyaniline

3-Methoxyaniline (also known as m-anisidine) is a common building block in organic synthesis.[1][2] However, its physical and chemical properties can make its removal from a reaction mixture non-trivial, especially when it shares similarities with the desired product. A foundational understanding of its characteristics is the first step toward successful purification.

PropertyValueSignificance for Purification
Appearance Pale yellow to brown/red liquid[1][3][4]Color indicates potential oxidation; purification may also serve to decolorize the product.
Molecular Weight 123.16 g/mol [4]Relevant for mass-based analysis and calculations.
Boiling Point ~251 °C at 760 mmHg[3][5][6][7][8]Its high boiling point makes removal by simple evaporation difficult and suggests vacuum distillation for separation from less volatile compounds.
pKa (of conjugate acid) 4.23 at 25 °C[1][3]This value is critical. It indicates that 3-methoxyaniline is a weak base, allowing for its conversion to a water-soluble salt with aqueous acid.
Solubility Limited in water (~2.05 g/100mL)[5]; Soluble in many organic solvents (e.g., ether, ethanol, benzene)[9]This differential solubility is the cornerstone of liquid-liquid extraction techniques.
Purification Strategy Decision Matrix

Choosing the right purification method depends on the properties of your desired product and the scale of your reaction. This decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Decision_Tree start Crude Reaction Mixture is_product_acid_stable Is the desired product stable to acid? start->is_product_acid_stable acid_wash Perform Acid-Base Extraction is_product_acid_stable->acid_wash Yes product_not_acid_stable Is the product non-basic and solid? is_product_acid_stable->product_not_acid_stable No check_purity1 Check Purity (TLC, HPLC, NMR) acid_wash->check_purity1 product_pure1 Product is Pure. Proceed. check_purity1->product_pure1 Yes trace_amines Are only trace amounts of amine remaining? check_purity1->trace_amines No recrystallize Attempt Recrystallization product_not_acid_stable->recrystallize Yes chromatography_path Are polarities of product and 3-methoxyaniline sufficiently different? product_not_acid_stable->chromatography_path No recrystallize->check_purity1 chromatography Use Flash Column Chromatography chromatography_path->chromatography Yes distillation_path Is the product thermally stable and has a different B.P.? chromatography_path->distillation_path No chromatography->check_purity1 trace_amines->chromatography_path No scavenger Use Amine Scavenger Resin trace_amines->scavenger Yes scavenger->check_purity1 distillation Perform Vacuum Distillation distillation_path->distillation Yes end Seek Advanced Method distillation_path->end No distillation->check_purity1

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)
Q1: What is the most common and effective first-pass method to remove 3-methoxyaniline?

A1: For most applications where the desired product is stable to dilute acid, acid-base liquid-liquid extraction is the most robust and scalable method.[10][11][12]

Scientific Rationale: This technique exploits the basicity of the aniline's amino group. The pKa of the conjugate acid of 3-methoxyaniline is approximately 4.23.[1][3] By washing your organic reaction mixture with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), the pH of the aqueous phase is far below the pKa. This ensures the complete protonation of the 3-methoxyaniline to form its corresponding anilinium salt. This salt is ionic and therefore preferentially partitions into the aqueous layer, while your neutral or acidic organic product remains in the organic phase.[13][14][15] Subsequent separation of the layers effectively removes the aniline impurity.

Q2: My desired product is acid-sensitive. What are my options?

A2: If your product cannot tolerate acidic conditions, you must turn to non-extractive methods or extractions that do not rely on pH modification. Your primary options are:

  • Flash Column Chromatography: This is the most common alternative. Separation is based on the differential adsorption of your product and 3-methoxyaniline to a stationary phase (like silica gel). Success hinges on finding a solvent system where the two compounds have different retention factors (Rf).

  • Recrystallization: If your desired product is a solid, recrystallization can be highly effective.[16][17] This method requires a solvent in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while 3-methoxyaniline (which is a liquid/low-melting solid at room temp) remains dissolved.[3][18][19]

  • Chemical Scavenging: This involves using a solid-supported reagent (a "scavenger resin") that selectively reacts with and binds primary amines like 3-methoxyaniline.[20][21] The resin is then simply filtered off. This is excellent for removing small to moderate amounts of the impurity without affecting the product.

Q3: I performed an acid wash, but TLC analysis still shows a spot corresponding to 3-methoxyaniline. What went wrong?

A3: This is a common issue that can arise from several factors. Refer to the troubleshooting guide below. The most frequent causes are:

  • Insufficient Acid: You may not have used enough acid to protonate all of the aniline. Perform a second or even third wash with fresh 1 M HCl.

  • Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough for the acid-base reaction and partitioning to reach equilibrium. Ensure vigorous shaking in the separatory funnel.

  • Emulsion Formation: An emulsion can trap the organic layer, preventing clean separation.

Q4: How do I select the right scavenger resin to remove trace amounts of 3-methoxyaniline?

A4: For removing residual primary amines, several types of scavenger resins are effective.

Resin TypeReactive GroupMechanismComments
Isocyanate Resin -NCOReacts with the amine to form a bound urea.[21]Highly effective for both primary and secondary amines. Very common.
Aldehyde Resin -CHOSelectively reacts with primary amines to form a bound imine.[21][22]Excellent choice if your product is a secondary or tertiary amine.
Sulfonic Acid Resin -SO₃HActs as a solid-supported acid, trapping the amine via an acid-base interaction (ion exchange).[20]A non-covalent option; the amine can be released if desired.

Expert Insight: Isocyanate-functionalized polystyrene resin is a reliable and widely used choice for irreversibly scavenging primary amines.[21] It offers high reactivity and efficiency.

Q5: When is distillation a viable purification strategy?

A5: Distillation is suitable only under specific circumstances due to the high boiling point of 3-methoxyaniline (251 °C).[5][6]

  • Vacuum Distillation: This is the preferred method. By reducing the pressure, the boiling points of both your product and the impurity are lowered, preventing thermal decomposition.[23] This technique is effective if there is a significant difference (>30 °C) between the boiling points of your product and 3-methoxyaniline under vacuum.

  • Steam Distillation: This technique can be used to separate water-immiscible compounds with high boiling points.[24][25][26] Steam is passed through the mixture, and the components co-distill at a temperature below the boiling point of water. This is particularly useful for purifying aniline itself from non-volatile impurities.[25][26]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Persistent 3-methoxyaniline after acid wash 1. Insufficient acid used. 2. Incomplete phase mixing. 3. Organic solvent is basic (e.g., pyridine).1. Use a larger volume of 1 M HCl or perform multiple washes. Check the pH of the aqueous layer after extraction to ensure it is acidic. 2. Shake the separatory funnel vigorously for at least 1-2 minutes. 3. Switch to a non-basic solvent like ethyl acetate or dichloromethane before extraction.
Emulsion forms during extraction High concentration of surfactants or fine particulates.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Allow the mixture to stand undisturbed for a longer period. 3. Filter the entire mixture through a pad of Celite®.
Product co-extracts into the acidic aqueous layer The desired product is also basic and forms a water-soluble salt.1. Use a milder acidic wash (e.g., saturated ammonium chloride solution) if the pKa difference allows. 2. If co-extraction is unavoidable, abandon this method and switch to chromatography or recrystallization.
Poor separation in column chromatography Product and 3-methoxyaniline have very similar polarities.1. Switch to a different solvent system. Try solvents from different selectivity groups (e.g., replace ethyl acetate with 2-propanol in hexane).[27] 2. Use a different stationary phase (e.g., alumina instead of silica). 3. Consider reverse-phase HPLC for difficult separations.[28][29]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction

Objective: To remove 3-methoxyaniline from an organic solution containing an acid-stable, neutral product.

Acid_Wash_Workflow cluster_0 Workup Procedure A 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) B 2. Transfer to separatory funnel A->B C 3. Add equal volume of 1 M HCl (aq) B->C D 4. Shake vigorously, venting frequently C->D E 5. Allow layers to separate D->E F 6. Drain lower aqueous layer E->F G 7. Repeat steps 3-6 (1-2 more times) F->G H 8. Wash organic layer with brine G->H I 9. Dry organic layer (e.g., Na₂SO₄) H->I J 10. Filter and concentrate to yield purified product I->J

Caption: Workflow for the acid-base extraction protocol.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (aq).

  • Stopper the funnel, invert, and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Place the funnel in a ring stand and allow the layers to fully separate. The protonated 3-methoxyaniline salt will be in the lower aqueous layer (unless using a halogenated solvent).

  • Carefully drain and collect the aqueous layer for proper disposal.

  • Repeat the wash (steps 3-6) one or two more times with fresh 1 M HCl to ensure complete removal.

  • Wash the remaining organic layer with brine (saturated aqueous NaCl) to remove residual water and aid in breaking any emulsions.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

  • Validation: Confirm the absence of 3-methoxyaniline using TLC, GC-MS, or ¹H NMR.

Protocol 2: Purification using a Scavenger Resin

Objective: To remove trace amounts of 3-methoxyaniline from a solution containing the final product.

Methodology:

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Add the scavenger resin (e.g., polystyrene-bound isocyanate, ~2-3 equivalents relative to the estimated amount of residual 3-methoxyaniline).

  • Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (i.e., the 3-methoxyaniline spot/peak is gone), filter the mixture to remove the resin beads.

  • Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

References
  • Inchem.org. (n.d.). ICSC 0375 - m-ANISIDINE. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methoxyaniline. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • ePrints Soton. (2000, November 11). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Retrieved from [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 3-anisidine | CAS#:536-90-3. Retrieved from [Link]

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Starsky. (n.d.). China m-Anisidine/3-Methoxyaniline 536-90-3 Manufacturer and Supplier. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • American Chemical Society. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]

  • Vaia. (n.d.). Problem 21 Aniline and water mixture can be.... Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • askIITians. (2025, July 19). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. Retrieved from [Link]

  • Unknown. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • studylib.net. (n.d.). Acid-Base Extraction Lab: Separating Organic Compounds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 3 Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved from [Link]

  • YouTube. (2022, November 6). Distillation of High Boiling Liquids and Boiling Point Determination. Retrieved from [Link]

  • Vedantu. (2024, July 2). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. Retrieved from [Link]

  • Quora. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Methoxyaniline (CAS 536-90-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

Sources

Overcoming steric hindrance in 3-methoxy substituted phenylglycine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methoxy substituted phenylglycine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of non-proteinogenic α-amino acids. The inherent steric hindrance posed by the 3-methoxy group can present significant challenges in achieving high yields and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on problems arising from the steric hindrance of the 3-methoxy group.

Question 1: Low or No Yield in Strecker Synthesis of 3-Methoxyphenylglycine

I'm attempting a classical Strecker synthesis with 3-methoxybenzaldehyde, ammonium chloride, and sodium cyanide, but my yields are consistently low, or the reaction fails to proceed. What's going wrong?

Probable Cause: The steric bulk of the methoxy group at the meta-position of the benzaldehyde starting material can significantly impede the reaction. This hindrance affects two key steps in the Strecker synthesis mechanism:

  • Imine Formation: The initial condensation between 3-methoxybenzaldehyde and ammonia to form the corresponding imine can be slow and inefficient due to the steric clash with the methoxy group.[1]

  • Nucleophilic Attack by Cyanide: The subsequent nucleophilic attack of the cyanide ion on the imine carbon is also sterically hindered, further reducing the reaction rate and overall yield.[1][2]

Solutions & Experimental Protocols:

  • Extended Reaction Times and Increased Temperature: To overcome the kinetic barrier, prolonging the reaction time and moderately increasing the temperature can be beneficial. However, be cautious of potential side reactions at elevated temperatures.

  • Use of a More Reactive Ammonia Source: Instead of ammonium chloride, using a solution of ammonia in methanol can sometimes improve the rate of imine formation.

  • Catalytic Asymmetric Strecker Reaction: For enantiomerically pure products, employing a chiral catalyst can not only induce asymmetry but also enhance the reaction rate by lowering the activation energy of the cyanide addition.[3][4][5] Catalysts based on BINOL or thiourea derivatives have shown success in similar systems.[3][4]

Experimental Protocol: Modified Strecker Synthesis

  • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (1.5 equivalents) and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the aminonitrile product with an appropriate organic solvent.

  • Proceed with the hydrolysis of the aminonitrile to the amino acid using strong acidic or basic conditions.[2]

Question 2: Incomplete Hydrolysis of the α-Aminonitrile Intermediate

I've successfully synthesized the α-aminonitrile from 3-methoxybenzaldehyde, but the subsequent hydrolysis to 3-methoxyphenylglycine is incomplete, even with prolonged heating in strong acid.

Probable Cause: The steric hindrance from the 3-methoxy-substituted phenyl ring can also affect the hydrolysis of the nitrile group. The bulky substituent can restrict the access of water molecules to the nitrile carbon, making the hydration and subsequent conversion to the carboxylic acid more difficult.

Solutions & Experimental Protocols:

  • Harsher Hydrolysis Conditions: Employing more forcing conditions, such as higher concentrations of acid (e.g., concentrated HCl or H2SO4) and higher temperatures (reflux), may be necessary.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered nitriles by providing efficient and rapid heating.

  • Two-Step Hydrolysis: A two-step procedure involving initial conversion to the amide followed by hydrolysis can sometimes be more effective. This can be achieved by using milder acidic conditions initially, followed by stronger acid or base for the final hydrolysis step.

Experimental Protocol: Microwave-Assisted Hydrolysis

  • Place the α-aminonitrile intermediate in a suitable microwave reactor vessel.

  • Add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture in a microwave reactor at a set temperature (e.g., 120-150°C) for a specified time (e.g., 30-60 minutes), monitoring the pressure.

  • After cooling, isolate the 3-methoxyphenylglycine product, typically by adjusting the pH to its isoelectric point to induce precipitation.

Question 3: Racemization During Synthesis or Purification

I'm working on an asymmetric synthesis of 3-methoxyphenylglycine, but I'm observing significant racemization of my final product. What are the likely causes and how can I prevent this?

Probable Cause: Phenylglycine derivatives are known to be prone to racemization, especially under harsh acidic or basic conditions, or during prolonged heating.[6] The benzylic proton is relatively acidic and can be abstracted, leading to a planar intermediate that can be protonated from either face, resulting in loss of stereochemical integrity. The electron-donating nature of the methoxy group can further stabilize this intermediate, potentially increasing the propensity for racemization.

Solutions & Experimental Protocols:

  • Milder Hydrolysis Conditions: If possible, use enzymatic hydrolysis or milder chemical methods for the deprotection and hydrolysis steps to avoid harsh pH and high temperatures.

  • Careful pH Control During Work-up: When adjusting the pH to isolate the product, do so carefully and avoid prolonged exposure to extreme pH values.

  • Use of Protecting Groups: Employing appropriate protecting groups for the amino and carboxyl functionalities can prevent racemization during intermediate steps.[7][8] For example, using Fmoc for the amino group and a t-butyl ester for the carboxyl group can provide stability under various reaction conditions.[8]

  • Crystallization-Induced Asymmetric Transformation: In some cases, it may be possible to design a synthesis where one diastereomer of a protected intermediate selectively crystallizes from the reaction mixture, driving the equilibrium towards the desired enantiomer.[9]

Experimental Protocol: Protecting Group Strategy

  • Protect the amino group of your synthesized 3-methoxyphenylglycine with a suitable protecting group, such as Boc or Fmoc, under standard conditions.[8]

  • Protect the carboxylic acid, for example, as a methyl or ethyl ester.

  • Perform any subsequent chemical modifications on the protected amino acid.

  • Deprotect under mild conditions. For example, Fmoc can be removed with piperidine in DMF, and a Boc group with mild acid like TFA.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 3-methoxyphenylglycine?

The most common methods include:

  • The Strecker Synthesis: A classical and versatile method involving the reaction of an aldehyde (3-methoxybenzaldehyde), ammonia, and cyanide, followed by hydrolysis.[2][3]

  • The Bucherer-Bergs Synthesis: This method utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[10][11][12]

  • Asymmetric Synthesis: Modern approaches often employ chiral auxiliaries or catalysts to achieve high enantioselectivity.[4][5][13] This includes catalytic asymmetric Strecker reactions and methods involving chiral nickel(II) Schiff base complexes.[4][14]

  • Enzymatic Synthesis: Biocatalytic methods, using enzymes like lipases or engineered phenylalanine dehydrogenases, offer mild reaction conditions and high stereoselectivity.[15][16]

Q2: How does the 3-methoxy group influence the choice of synthetic strategy?

The 3-methoxy group introduces significant steric hindrance, which can disfavor classical methods like the Strecker and Bucherer-Bergs syntheses, often leading to low yields.[1] Therefore, for efficient synthesis, strategies that can overcome this steric barrier are preferred. This might involve:

  • The use of more reactive reagents.

  • Catalytic methods that lower the activation energy.[4]

  • Enzymatic approaches that are highly specific and can accommodate the substituted phenyl ring.[17]

Q3: Are there any alternative, "greener" synthetic approaches for 3-methoxyphenylglycine?

Yes, there is a growing interest in developing more sustainable synthetic methods. These include:

  • Biocatalysis: The use of enzymes in aqueous media at mild temperatures reduces the need for harsh reagents and organic solvents.[18] Fermentative production approaches are also being explored.[19][20]

  • Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and potentially higher yields for reactions like the Bucherer-Bergs synthesis.[21]

  • Catalytic C-H Arylation: Direct C-H functionalization methods are being developed for the synthesis of arylglycine derivatives, which can reduce the number of synthetic steps and waste generation.[22]

Q4: What analytical techniques are crucial for characterizing 3-methoxyphenylglycine and its intermediates?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and purity of intermediates and the final product.

  • Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Crucial for assessing the purity of the product and, with a chiral stationary phase, for determining the enantiomeric excess (ee) of asymmetrically synthesized 3-methoxyphenylglycine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups (e.g., amine, carboxylic acid, nitrile) throughout the synthesis.

III. Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield in Strecker Synthesis

G start Low Yield in Strecker Synthesis check_imine Check for Imine Formation (TLC/NMR) start->check_imine check_cyanide Check for Cyanide Addition check_imine->check_cyanide Yes no_imine Imine Formation is the Bottleneck check_imine->no_imine No hydrolysis Incomplete Hydrolysis? check_cyanide->hydrolysis Yes slow_cyanide Cyanide Addition is Slow check_cyanide->slow_cyanide No hydrolysis_issue Hydrolysis is Incomplete hydrolysis->hydrolysis_issue Yes sol_imine1 Increase Reaction Time/Temp no_imine->sol_imine1 sol_imine2 Use More Reactive Ammonia Source no_imine->sol_imine2 sol_cyanide1 Use Asymmetric Catalyst slow_cyanide->sol_cyanide1 sol_cyanide2 Increase Reaction Time slow_cyanide->sol_cyanide2 sol_hydrolysis1 Harsher Conditions (Conc. Acid, Reflux) hydrolysis_issue->sol_hydrolysis1 sol_hydrolysis2 Microwave-Assisted Hydrolysis hydrolysis_issue->sol_hydrolysis2

Caption: Troubleshooting workflow for low yield in Strecker synthesis.

IV. Quantitative Data Summary

Synthesis MethodKey Challenge due to 3-Methoxy GroupTypical Yield RangeReference
Classical StreckerSteric hindrance in imine formation and cyanide attackLow to moderate[1]
Bucherer-BergsSteric hindrance affecting cyanohydrin and hydantoin formationModerate[10][12]
Catalytic Asymmetric StreckerCatalyst performance can be substrate-dependentGood to excellent[4][5]
Enzymatic SynthesisEnzyme specificity and activity with substituted substratesVariable, can be high[15][16]

V. References

  • Genetic engineering approaches for the fermentative production of phenylglycines - PMC. (2020, February 20). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry. (2011, May 31). Retrieved from [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC. (n.d.). Retrieved from [Link]

  • Protecting Groups - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (2015, May 5). Retrieved from [Link]

  • Recent advances in asymmetric Strecker reactions - Arkivoc. (n.d.). Retrieved from [Link]

  • University of Groningen Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). Retrieved from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved from [Link]

  • WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents. (2014, March 1). Retrieved from

  • 4.2 Enzymatic Synthesis. (n.d.). Retrieved from [Link]

  • (PDF) Genetic engineering approaches for the fermentative production of phenylglycines - ResearchGate. (2020, February 20). Retrieved from [Link]

  • Protecting Groups List - SynArchive. (n.d.). Retrieved from [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. (n.d.). Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (2021, January 7). Retrieved from [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis - MDPI. (2024, September 16). Retrieved from [Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - RSC Publishing. (2023, September 29). Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Retrieved from [Link]

  • Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst - Journal of the American Chemical Society - ACS Figshare. (2000, January 25). Retrieved from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Asymmetric Synthesis of β,γ-Unsaturated α-Amino Acids via Efficient Kinetic Resolution with Cinchona Alkaloids - PMC. (n.d.). Retrieved from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC. (n.d.). Retrieved from [Link]

  • CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents. (n.d.). Retrieved from

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (2025, June 23). Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.). Retrieved from [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2015, September 17). Retrieved from [Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed. (2015, January 18). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (n.d.). Retrieved from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024, April 20). Retrieved from [Link]

  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives - Frontiers. (2023, March 12). Retrieved from [Link]

  • A general asymmetric synthesis of phenylglycinols - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Purification challenges of amino acid derivatives with similar polarity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Critical Pairs in Amino Acid Derivative Purification

Introduction: The "Critical Pair" Challenge

Welcome to the Purification Support Center. If you are here, you are likely facing the "Critical Pair" phenomenon: two amino acid derivatives (e.g., Fmoc-protected isomers, side-chain modified analogs, or diastereomers) that co-elute on your standard C18 flash or HPLC gradient.

Amino acid derivatives possess a deceptive simplicity. While the backbone is consistent, the protecting groups (Fmoc, Boc, Cbz) and side-chain modifications create molecules with nearly identical hydrophobicity (


) but distinct electronic or steric properties. Standard "brute force" gradients often fail here.

This guide moves beyond generic protocols to focus on selectivity tuning —the art of altering the chemical environment to force a separation between chemically similar species.

Module 1: Stationary Phase Selection (The Selectivity Switch)

Q: My Fmoc-amino acid derivative co-elutes with a major impurity on C18. Extending the gradient didn't help. What is the next step?

A: Stop optimizing efficiency (


); start optimizing selectivity (

). You need a column that interacts with the molecule differently.[1]

For aromatic protected amino acids (Fmoc, Cbz, or those with aromatic side chains like Phe, Tyr, Trp), a Phenyl-Hexyl stationary phase is often the solution.

The Mechanism: Interactions[2]
  • C18 (Alkyl): Interacts purely through hydrophobic dispersion forces. If two molecules have similar hydrophobicity, they will co-elute.

  • Phenyl-Hexyl: Offers a "dual mode" interaction. It provides hydrophobic retention (via the hexyl linker) plus

    
     interactions (via the phenyl ring).
    
  • Why it works: Fmoc groups are electron-rich aromatic systems. A Phenyl-Hexyl column can discriminate between slight differences in the electron density or steric accessibility of the aromatic rings in your target vs. the impurity.

Column Screening Protocol
  • Standard Run: Run a 5–100% B gradient on C18 (A: Water + 0.1% TFA, B: ACN + 0.1% TFA).

  • Selectivity Check: Run the exact same gradient on a Phenyl-Hexyl column.

  • Result Analysis: If the elution order swaps or the peak shape changes significantly, the separation is driven by

    
     interactions. Optimize the gradient on the Phenyl-Hexyl phase.
    

Module 2: pH Tuning & Buffer Selection

Q: I see a shoulder on my peak, but I can't resolve it. The molecule is zwitterionic. How can pH help?

A: pH is the most powerful, underutilized lever for amino acid purification. Because amino acid derivatives often contain ionizable side chains (COOH, NH2, imidazole, guanidine), their retention time is strictly pH-dependent.

The "pH Shift" Strategy

Small changes in pH can drastically alter the ionization state of minor impurities without affecting the target (or vice versa), creating a "retention shift."

  • Low pH (pH ~2.0 with TFA): Carboxylic acids are protonated (neutral); Amines are protonated (cationic). This is standard for maximizing retention of acidic derivatives.

  • Mid pH (pH 4.5–5.5 with Ammonium Acetate): Carboxylic acids begin to ionize (anionic). If your impurity is a free acid (e.g., deprotected side product), it will shoot to the solvent front, while the fully protected target remains retained.

Buffer Selection Guide
Buffer SystempH RangeUV CutoffApplication
0.1% TFA ~2.0210 nmStandard. Maximizes retention of acidic AA derivatives. Warning: Acid-labile groups (e.g., Trt) may degrade.
0.1% Formic Acid ~2.7210 nmMilder than TFA. Better for MS sensitivity (less ion suppression).
10mM Ammonium Acetate 5.8210 nmThe Problem Solver. Shifts ionization of -COOH. Excellent for separating free acid impurities from esters/amides.
10mM Ammonium Bicarbonate 7.8210 nmBasic pH. Useful for basic peptides/derivatives. Caution: Silica dissolves at high pH; use hybrid columns (e.g., C18-H).

Module 3: Sample Loading (The Solubility Trap)

Q: My peaks are broad and tailing, or I see "fronting." My sample is not very soluble in the mobile phase. How do I load it?

A: Poor solubility leads to poor loading, which destroys resolution. If you are dissolving your sample in 100% DMSO or DMF and injecting it liquid, you are likely experiencing "solvent effect" band broadening.

The Solution: Dry Loading (Solid Load) Adsorbing the sample onto a solid support eliminates the solvent effect and allows the sample to enter the column as a tight band.

Dry Loading Protocol
  • Dissolve: Dissolve the crude amino acid derivative in a volatile solvent (DCM, Acetone, or MeOH/DCM mix). It does not need to be the mobile phase.

  • Adsorb: Add silica gel (for flash) or Celite 545 (generic) to the flask. Ratio: 1 part sample to 2–3 parts sorbent.

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

  • Load:

    • Flash: Pour powder into an empty solid-load cartridge.

    • Prep HPLC: This is harder; usually requires a specific solid-load pre-column hardware. If not available, use "Sandwich Injection" (Sample dissolved in weak solvent, sandwiched between air gaps).

Module 4: HILIC for Polar Derivatives

Q: My polar amino acid derivative (e.g., unprotected side chain) elutes at the void volume (dead time) on C18. What now?

A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

When derivatives are too polar for C18 (retention factor


), HILIC provides retention by partitioning the analyte into a water-rich layer on the surface of a polar stationary phase (Silica, Amide, or Diol).
  • Mobile Phase A: ACN (90%) + 10mM Ammonium Acetate (Buffer is critical!).

  • Mobile Phase B: Water (90%) + 10mM Ammonium Acetate.

  • Gradient: Run from High Organic to High Aqueous (e.g., 95% ACN

    
     50% ACN). This is the inverse of reversed-phase.
    
  • Critical Note: Sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a water-dissolved sample will disrupt the partitioning layer and cause peak distortion.

Visual Troubleshooting Workflows

Workflow 1: Method Development Decision Matrix

MethodDev Start Start: Amino Acid Derivative Purification SolubilityCheck Check Solubility in Mobile Phase (Low Organic) Start->SolubilityCheck C18Screen Screen C18 Column (Acidic pH - TFA) SolubilityCheck->C18Screen Soluble ResolutionCheck Is Resolution > 1.5? C18Screen->ResolutionCheck Success Proceed to Scale-up ResolutionCheck->Success Yes Coelution Co-elution or Poor Resolution ResolutionCheck->Coelution No NoRetention No Retention (k < 1) ResolutionCheck->NoRetention Elutes at Void AromaticCheck Does molecule have Aromatic Groups (Fmoc, Trp)? Coelution->AromaticCheck PhenylHexyl Switch to Phenyl-Hexyl (Exploit pi-pi interactions) AromaticCheck->PhenylHexyl Yes pHScreen Screen pH 5.5 (Ammonium Acetate) AromaticCheck->pHScreen No PhenylHexyl->ResolutionCheck pHScreen->ResolutionCheck HILIC Switch to HILIC Mode (For very polar/unretained) NoRetention->HILIC

Caption: Decision matrix for selecting the optimal stationary phase and mode based on compound properties and initial screening results.

Workflow 2: Co-elution Troubleshooting Logic

CoelutionFix Problem Problem: Target & Impurity Co-elute AnalyzeStructure Analyze Structures: Are they Isomers? Problem->AnalyzeStructure CheckLoading Check Loading Method: Is peak shape distorted? Problem->CheckLoading Diastereomers Diastereomers (Same connectivity, different 3D) AnalyzeStructure->Diastereomers Regioisomers Regioisomers (Different connectivity) AnalyzeStructure->Regioisomers Solution2 Maximize Selectivity: Change Solvent (MeOH vs ACN) Change Bonded Phase Diastereomers->Solution2 Regioisomers->Solution2 Solution1 Maximize Efficiency: Use smaller particles (e.g., 20um) Increase Column Length CheckLoading->Solution1 No (Gaussian but overlapping) DryLoad Switch to Dry Loading (Silica/Celite) CheckLoading->DryLoad Yes (Tailing/Fronting)

Caption: Troubleshooting logic for resolving co-eluting peaks by addressing efficiency, selectivity, or loading effects.

References

  • Teledyne ISCO. (2023).[2] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • Waters Corporation. (2024). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Phenomenex. (2022).[3] Separation of Amino Acid Mixture in HILIC Mode. Retrieved from [Link]

  • Biotage. (2023).[2][4] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking: (3-Methoxy-phenylamino)-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

(3-Methoxy-phenylamino)-phenyl-acetic acid (also known as


-(3-methoxyphenyl)-2-phenylglycine ) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a valuable scaffold for Structure-Activity Relationship (SAR) studies involving glycine derivatives.

Unlike its para-substituted isomer (4-methoxy), which often exhibits higher crystallinity and symmetry, the 3-methoxy (meta) isomer presents unique spectral challenges due to its asymmetric electronic distribution. This guide provides a definitive technical analysis of its


H NMR spectrum, benchmarking it against its structural isomers to aid in precise identification during drug development workflows.
The Molecule at a Glance[4]
  • IUPAC Name: 2-[(3-methoxyphenyl)amino]-2-phenylacetic acid

  • Molecular Formula:

    
    [1]
    
  • Key Moiety:

    
    -Amino acid backbone with an 
    
    
    
    -aryl substitution.
  • Differentiation Factor: The meta-methoxy group creates a complex ABCD aromatic spin system, distinct from the AA'BB' system of the para-isomer.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and spectral fidelity, the following acquisition protocol is recommended. This workflow minimizes exchange broadening of the amine and carboxylic acid protons.

Sample Preparation Workflow
  • Solvent Selection: DMSO-

    
      is the mandatory solvent.
    
    • Reasoning:

      
       often leads to the disappearance of the carboxylic acid (
      
      
      
      ) and amine (
      
      
      ) protons due to chemical exchange. DMSO-
      
      
      forms strong hydrogen bonds, stabilizing these protons and rendering them visible as sharp(er) signals.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual DMSO pentet (
    
    
    
    ppm).
Acquisition Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for aromatic resolution).

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Transients (Scans): 16–32 scans to ensure high S/N ratio for the minor satellite peaks.

  • Temperature: 298 K (

    
    ).
    

Spectral Analysis: The Fingerprint

The


H NMR spectrum of this compound is divided into three distinct zones.
Zone A: The Aliphatic & Heteroatom Region

This region confirms the core "phenylglycine" backbone.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Notes

12.50 – 13.00 Broad Singlet1H-Highly dependent on concentration and water content. Visible in DMSO.

5.15 – 5.25 Singlet (or d)1H

Appears as a doublet if NH coupling is resolved; otherwise a sharp singlet.

6.00 – 6.50 Broad Singlet1H-Exchangeable with

.[2] Shielded relative to amides.

3.65 – 3.70 Singlet3H-Diagnostic peak for the methoxy derivative.
Zone B: The Aromatic Region (The Differentiator)

The aromatic region (


 6.0 – 7.5 ppm) contains 9 protons but splits into two distinct populations: the Phenyl Ring  (monosubstituted) and the N-Aryl Ring  (3-substituted).
Population 1: The Phenyl Ring (Attached to

-Carbon)
  • Shift:

    
     7.30 – 7.50 ppm.
    
  • Pattern: Multiplet (overlapping).

  • Integration: 5H.

  • Characteristics: Typical monosubstituted benzene pattern. These protons are deshielded due to the electron-withdrawing effect of the

    
    -carboxylic acid group.
    
Population 2: The 3-Methoxy-N-Aryl Ring
  • Shift:

    
     6.10 – 7.00 ppm.
    
  • Integration: 4H.

  • Pattern: Asymmetric ABCD System.

    • H-2 (Ortho to NH/Ortho to OMe):

      
       ~6.15 ppm. Appears as a narrow triplet/singlet (
      
      
      
      ,
      
      
      ). Most shielded due to synergistic electron donation from NH and OMe.
    • H-4 (Para to NH/Ortho to OMe):

      
       ~6.25 ppm. Doublet of doublets (
      
      
      
      ,
      
      
      ).
    • H-6 (Ortho to NH/Para to OMe):

      
       ~6.35 ppm. Doublet (
      
      
      
      ,
      
      
      ).
    • H-5 (Meta to NH/Meta to OMe):

      
       ~6.95 ppm. Pseudo-triplet (
      
      
      
      ,
      
      
      ). Least shielded proton on this ring.

Comparative Analysis: 3-OMe vs. 4-OMe vs. Unsubstituted

This section objectively compares the target molecule against its most common alternatives.

Comparison Table: Spectral Benchmarks
FeatureTarget: (3-Methoxy-phenylamino)... Alternative 1: (4-Methoxy-phenylamino)... Alternative 2: Unsubstituted (N-Phenyl)
Aromatic Symmetry Asymmetric (ABCD) Symmetric (AA'BB') Symmetric (AA'BB'C)
Diagnostic Splitting H-2 (Singlet-like) at ~6.15 ppm Two distinct doublets at ~6.5 & ~6.7 ppm Triplet (para-H) at ~6.6 ppm
Methoxy Signal

3.65 ppm

3.60 ppm (Slightly upfield)
Absent
Synthesis Yield Moderate (Steric hindrance at meta)High (Para position is more reactive)High
Metabolic Stability Higher (Meta-position blocks easy oxidation)Lower (Para-position prone to quinone imine formation)Moderate
Why Choose the 3-Methoxy Isomer?

In medicinal chemistry, the 3-methoxy (meta) substitution is often preferred over the 4-methoxy (para) to avoid the formation of reactive quinone-imine metabolites, which are associated with toxicity (similar to the structural logic in paracetamol vs. meta-substituted analogs). The 3-methoxy group provides metabolic stability while maintaining the lipophilicity required for binding.

Visualizing the Data

Synthesis & Analysis Workflow

The following diagram outlines the standard synthesis via nucleophilic substitution and the subsequent analytical validation.

G Start Start: Alpha-Bromo Phenylacetic Acid Reaction Nucleophilic Substitution (THF/TEA, 60°C) Start->Reaction Reagent Reagent: 3-Methoxy Aniline Reagent->Reaction Product Crude Product Reaction->Product Purification Recrystallization (EtOH/Water) Product->Purification Final Target: (3-Methoxy-phenylamino)- phenyl-acetic acid Purification->Final NMR 1H NMR Analysis (DMSO-d6) Final->NMR

Caption: Figure 1. Synthesis and validation workflow for N-aryl phenylglycine derivatives.

Spectral Splitting Logic (Aromatic Region)

This decision tree helps analysts distinguish the specific splitting patterns of the 3-methoxy ring.

Splitting Root Aromatic Region (6.0 - 7.5 ppm) Phenyl Phenyl Ring (5H) Multiplet 7.3-7.5 ppm (Overlap) Root->Phenyl Aniline 3-OMe-Aniline Ring (4H) Dispersed 6.1-7.0 ppm Root->Aniline H5 H-5 (Meta to substituents) ~6.95 ppm (Triplet) Aniline->H5 Shielded Shielded Zone (Ortho/Para to NH/OMe) Aniline->Shielded H6 H-6 (Ortho to NH) ~6.35 ppm (Doublet) Shielded->H6 H4 H-4 (Para to NH) ~6.25 ppm (dd) Shielded->H4 H2 H-2 (Ortho to both) ~6.15 ppm (Singlet/t) Shielded->H2

Caption: Figure 2. Hierarchical splitting analysis for the aromatic protons in the 3-methoxy isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for chemical shift theory and coupling constants).

  • Rule, B., et al. (2019).[4] "Synthesis of functionalized phenylacetic acids via palladium-catalyzed carbonylation." Royal Society of Chemistry.

  • BenchChem Application Note. (2025). "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide."

  • BMRB Entry bmse000220. "Phenylacetic Acid NMR Data." Biological Magnetic Resonance Data Bank.

  • GuideChem. (2024). "(2-Methoxy-phenylamino)-phenyl-acetic acid Properties and NMR." GuideChem Chemical Database.

Sources

A Senior Application Scientist's Guide to Distinguishing Secondary Amines and Carboxylic Acids Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method for molecular structure elucidation. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two crucial functional groups: secondary amines and carboxylic acids. We will explore the underlying vibrational principles, address common overlaps, and present a validated protocol for unambiguous identification.

The Vibrational Tale of Two Functional Groups

The diagnostic power of FTIR lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. The positions, shapes, and intensities of these absorption bands provide a wealth of information about the functional groups present.

Carboxylic Acids: A Story of Strong Bonds and Dimerization

The carboxylic acid group (-COOH) is defined by a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom. Its FTIR spectrum is one of the most recognizable, largely due to the profound effect of hydrogen bonding.

  • The O-H Stretch: In the condensed phase (liquid or solid), carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly weakens the O-H bond, causing the stretching vibration to absorb over an exceptionally broad range, typically from 3300 to 2500 cm⁻¹ . This broad, often intense band is one of the most distinctive features in an IR spectrum and is frequently described as having a "hairy beard" appearance, often with smaller C-H stretching peaks superimposed upon it.

  • The C=O Stretch: The carbonyl stretch of a carboxylic acid is also influenced by dimerization, which shifts its absorption to a lower frequency compared to an isolated carbonyl group. Expect to see a very strong, sharp peak between 1730 and 1700 cm⁻¹ for the dimer. If the acid is in a very dilute solution where it exists as a monomer, this peak will shift higher, to approximately 1760 cm⁻¹ .

  • Coupled Vibrations: The spectrum is further complicated by the coupling of C-O stretching and in-plane O-H bending, which can produce a broad absorption near 1300 cm⁻¹ . Out-of-plane O-H bending also gives rise to a broad, medium-intensity band centered around 920 cm⁻¹ .

Secondary Amines: The Subtlety of the N-H Bond

Secondary amines (R₂NH) are characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom. Their FTIR signature is generally simpler and less intense than that of carboxylic acids.

  • The N-H Stretch: The key feature of a secondary amine is the N-H stretching vibration. This appears as a single, weak-to-medium intensity, sharp peak in the region of 3500 to 3300 cm⁻¹ . Its sharpness and weaker intensity stand in stark contrast to the broad, strong O-H band of an alcohol or carboxylic acid. Hydrogen bonding can broaden this peak and shift it to a lower wavenumber, but it rarely achieves the massive breadth of a carboxylic acid O-H.

  • The N-H Bend: The N-H bending (scissoring) vibration provides another useful diagnostic peak. It occurs in the 1650 to 1550 cm⁻¹ range and is of medium to strong intensity. This peak can sometimes be mistaken for a C=C aromatic stretch, so it's crucial to evaluate the spectrum holistically.

Head-to-Head: Comparative Data Summary

For ease of comparison, the key distinguishing features are summarized below.

Vibrational ModeCarboxylic Acid (-COOH)Secondary Amine (R₂NH)Key Distinguishing Feature
X-H Stretch 3300 - 2500 cm⁻¹ (Very Broad, Strong)3500 - 3300 cm⁻¹ (Sharp, Weak to Medium)The immense breadth and intensity of the carboxylic acid O-H stretch is unmistakable.
C=O Stretch 1730 - 1700 cm⁻¹ (Strong, Sharp)N/AThe presence of a strong carbonyl peak is a primary indicator for a carboxylic acid.
N-H Bend N/A1650 - 1550 cm⁻¹ (Medium to Strong)This peak is characteristic of the amine but can overlap with aromatic signals.
O-H Bend ~920 cm⁻¹ (Broad, Medium)N/AA broad out-of-plane bend provides secondary confirmation for the carboxylic acid.

Visualizing the Spectral Distinction

The following diagram illustrates the decision-making workflow when analyzing an FTIR spectrum to differentiate between these two functional groups.

FTIR_Analysis_Workflow start Start: Analyze Spectrum broad_band Broad band at 3300-2500 cm⁻¹? start->broad_band strong_carbonyl Strong, sharp peak at ~1710 cm⁻¹? broad_band->strong_carbonyl Yes sharp_nh Sharp peak at 3500-3300 cm⁻¹? broad_band->sharp_nh No cooh Result: Carboxylic Acid Likely strong_carbonyl->cooh Yes inconclusive Result: Re-evaluate or Other Groups Present strong_carbonyl->inconclusive No nh_bend Medium peak at 1650-1550 cm⁻¹? sharp_nh->nh_bend Yes sharp_nh->inconclusive No sec_amine Result: Secondary Amine Likely nh_bend->sec_amine Yes nh_bend->inconclusive No

Caption: Decision workflow for distinguishing carboxylic acid and secondary amine groups via FTIR.

Validated Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a reliable method for obtaining high-quality FTIR spectra for solid or liquid samples, which is essential for accurate functional group identification. ATR is a preferred technique due to its minimal sample preparation requirements and reproducibility.

Objective: To acquire a clean, high-resolution FTIR spectrum of a chemical sample to identify the presence of carboxylic acid or secondary amine functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • Sample to be analyzed (liquid or solid).

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes (e.g., Kimwipes).

  • Spatula for solid samples.

  • Dropper or pipette for liquid samples.

Methodology:

  • System Preparation & Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residue from previous measurements. Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Initiate the spectrometer software.

    • Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A good background is essential for trustworthy data.

  • Sample Application:

    • For Solid Samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, even pressure. The goal is to ensure intimate contact between the sample and the crystal surface, as the IR beam only penetrates a few microns into the sample. Insufficient contact is a common source of poor-quality, low-intensity spectra.

    • For Liquid Samples: Place a single drop of the liquid directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition:

    • Initiate the sample scan. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio, enhancing the trustworthiness of weaker peaks, such as the N-H stretch of a secondary amine.

    • The software will display the spectrum in real-time. Once the acquisition is complete, the spectrum will be automatically ratioed against the collected background.

  • Data Processing and Cleaning:

    • Remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with isopropanol and a lint-free wipe. This prevents cross-contamination and ensures the integrity of the next measurement.

    • Use the software to label the significant peaks on your spectrum, paying close attention to the regions detailed in the comparison table above.

Conclusion

While both secondary amines and carboxylic acids contain hydrogen atoms bonded to heteroatoms, their FTIR spectral signatures are dramatically different and highly diagnostic. The exceptionally broad, strong O-H stretch combined with a prominent C=O stretch provides an unambiguous identification for a carboxylic acid. Conversely, the sharper, weaker, and higher-frequency N-H stretch, coupled with an N-H bend, is the hallmark of a secondary amine. By following a validated experimental protocol and understanding the vibrational principles behind these peaks, researchers can confidently and accurately characterize their molecules, a critical step in the rigorous process of drug development and chemical research.

References

  • LibreTexts. (2023). Infrared Spectroscopy Absorption Frequencies. Source: Chemistry LibreTexts, [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Table of Characteristic Absorptions. Source: University of Calgary, [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Source: Michigan State University - Department of Chemistry, [Link]

  • Mastering Organic Chemistry. (n.d.). Infrared (IR) Spectroscopy: 4 Key Things To Look For. Source: Mastering Organic Chemistry, [Link]

Comparative Reactivity Guide: 3-Methoxy vs. 4-Methoxy Phenylamino Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the reactivity differences between 3-methoxy and 4-methoxy phenylamino acetic acids (N-phenylglycines). It focuses on their electronic properties, nucleophilicity, and performance in critical heterocyclic synthesis (specifically isatin formation), providing experimental insights for researchers in drug discovery and organic synthesis.

Executive Summary

The reactivity of methoxy-substituted phenylamino acetic acids is governed by the positional interplay between the amino group and the methoxy substituent.

  • 4-Methoxy (Para): The methoxy group exerts a strong +M (mesomeric) effect on the nitrogen, making it a superior nucleophile for N-alkylation or acylation. However, it deactivates the ring positions required for cyclization (Stollé synthesis), often leading to poor yields in isatin synthesis.

  • 3-Methoxy (Meta): The methoxy group exerts a -I (inductive) effect on the nitrogen, slightly reducing its basicity. Crucially, it activates the ring position para to itself (and ortho to the nitrogen), creating a "doubly activated" site that facilitates rapid and high-yield cyclization to 6-methoxyisatin.

Feature3-Methoxy Phenylglycine4-Methoxy Phenylglycine
Nitrogen Nucleophilicity Moderate (Inductively withdrawn)High (Resonance enriched)
Ring Reactivity (EAS) High (Cooperative activation at C6)Low (Mismatch at cyclization site)
Stollé Cyclization Yield High (>75%)Low (<20%) or Fails
Primary Oxidation Product Stable Indoles/IsatinsQuinone Imines (Unstable)

Electronic Structure & Mechanistic Analysis

The "Directing Effect" Mismatch

The most critical difference lies in how the substituents direct incoming electrophiles during ring closure (e.g., Friedel-Crafts type acylation).

  • 4-Methoxy Isomer (The Mismatch): The amino group directs ortho/para.[1] The methoxy group directs ortho/para. In 4-methoxyphenylglycine, the cyclization must occur at the position ortho to the nitrogen. This position is meta to the methoxy group. Therefore, the methoxy group provides no resonance stabilization for the transition state of the cyclization, and its inductive withdrawal (-I) actually deactivates this site.

  • 3-Methoxy Isomer (The Cooperative Effect): The methoxy group is at the meta position relative to the nitrogen. The position para to the methoxy group is also ortho to the nitrogen (Position 6). Both the Nitrogen (+M) and the Oxygen (+M) push electron density into this specific carbon. This cooperative activation dramatically lowers the activation energy for cyclization.

Visualizing the Electronic Pathway

The following diagram illustrates the resonance contributions and the site of activation for both isomers.

ReactivityComparison cluster_3OMe 3-Methoxy Phenylglycine (Cooperative Activation) cluster_4OMe 4-Methoxy Phenylglycine (Directing Mismatch) M3_Struct 3-OMe Structure (OMe at meta position) C6_Site C6 Position (Ortho to N, Para to OMe) M3_Struct->C6_Site Doubly Activated (+M from N & OMe) Product_6 6-Methoxyisatin (High Yield) C6_Site->Product_6 Rapid Cyclization M4_Struct 4-OMe Structure (OMe at para position) C2_Site C2 Position (Ortho to N, Meta to OMe) M4_Struct->C2_Site Deactivated by -I of OMe No +M Support Product_5 5-Methoxyisatin (Low Yield/Fail) C2_Site->Product_5 Difficult Cyclization

Figure 1: Mechanistic pathway comparison showing why 3-methoxy facilitates cyclization while 4-methoxy hinders it.

Experimental Reactivity Data

Nucleophilicity (N-Alkylation/Acylation)

While 3-methoxy is superior for ring closure, 4-methoxy is superior for reactions occurring at the nitrogen.

  • Proxy Metric (Aniline pKa):

    • p-Anisidine (4-OMe parent): pKa ≈ 5.34

    • m-Anisidine (3-OMe parent): pKa ≈ 4.23

  • Implication: In reactions involving nucleophilic attack of the nitrogen on an alkyl halide or acyl chloride (without acid catalysis), the 4-methoxy derivative reacts ~10x faster . However, in the presence of strong acids (Stollé conditions), the nitrogen is protonated, nullifying this advantage.

Cyclization Efficiency (Stollé Synthesis)

The reaction with oxalyl chloride (


) followed by Lewis acid catalysis (

or

) is the standard benchmark.
SubstrateReaction ConditionsProductYieldNotes
3-OMe-Glycine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

,

, 60°C
6-Methoxyisatin 78-85% Regioselective; 4-OMe isomer (from C2 attack) is minor/trace due to sterics.
4-OMe-Glycine

,

, 60°C
5-Methoxyisatin <15% Major products are tars/polymers. Requires Sandmeyer method (chloral hydrate) instead.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of 6-Methoxyisatin (from 3-OMe)

This protocol utilizes the cooperative activation of the 3-methoxy group.

Reagents:

  • N-(3-methoxyphenyl)glycine (10 mmol)

  • Oxalyl Chloride (11 mmol)

  • Aluminum Chloride (

    
    , anhydrous) (30 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Acylation: Dissolve N-(3-methoxyphenyl)glycine in DCM (50 mL) under Argon. Cool to 0°C.

  • Add Oxalyl Chloride dropwise. The 4-methoxy nitrogen would react faster here, but the 3-methoxy is sufficient. Allow to warm to RT and stir for 1 hour. Evolution of HCl gas and CO gas is observed.

  • Cyclization: Cool the mixture to 0°C again. Add

    
     in portions.
    
    • Note: The solution will turn dark red/brown. The 3-methoxy substituent stabilizes the carbocation intermediate at the C6 position.

  • Reflux for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice/HCl.

  • Isolation: Extract with Ethyl Acetate. The product, 6-methoxyisatin, precipitates as an orange solid upon concentration.

  • Validation:

    
     will show two doublets and one singlet (or split doublet) in the aromatic region, characteristic of 1,2,4-substitution pattern.
    
Protocol B: Alternative for 4-Methoxy Isomer (Sandmeyer Method)

Since the Stollé method fails for 4-methoxy due to electronic mismatch, the Sandmeyer isonitrosoacetanilide method is required.

Rationale: This method generates a much more reactive electrophile (nitrilium ion equivalent) and uses strong sulfuric acid at high temperatures, forcing the cyclization despite the lack of activation.

  • Reagents: 4-Anisidine, Chloral Hydrate, Hydroxylamine Hydrochloride,

    
    .
    
  • Formation: React 4-anisidine with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide.

  • Cyclization: Slowly add the dry intermediate to concentrated

    
     preheated to 80°C.
    
    • Warning: Exothermic.

  • Yield: Typically 60-70% of 5-methoxyisatin. (Significantly better than the <15% from phenylglycine/oxalyl chloride route).

References

  • Stollé, R. (1914). "Über N-substituierte Oxindole und Isatine." Journal für Praktische Chemie, 89(1), 397-435.
  • Silva, J. F. M., et al. (2001). "Isatin: A Versatile Molecule for the Synthesis of Bioactive Compounds."[2] Journal of the Brazilian Chemical Society, 12(3), 273-324. Link (Review of reactivity patterns including regioselectivity).

  • Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. Link (Classic review detailing the failure of para-substituted anilines in Stollé synthesis).

  • Garden, S. J., et al. (1998). "A comparison of the Stollé and Sandmeyer routes to isatins." Tetrahedron Letters, 39(52), 9633-9636. (Direct experimental comparison of yields).
  • Pahwa, P., et al. (2013). "Isatin and its derivatives: A review on synthesis and biological activity." International Journal of Pharmaceutical Sciences and Research, 4(11), 4122.

Sources

Precision Melting Point Determination for (3-Methoxy-phenylamino)-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the precision melting point determination for (3-Methoxy-phenylamino)-phenyl-acetic acid (CAS 725252-88-0), a specialized intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and nitrogenous ligands.[1]

Content Type: Technical Comparison & Protocol Guide Compound CAS: 725252-88-0 Molecular Formula:


[1][2]

Executive Summary

Accurate melting point (MP) determination for


-amino acid derivatives like This compound  is complicated by their tendency toward thermal decomposition (decarboxylation) and polymorphism.[1] Unlike simple organic solids, this compound requires a determination strategy that distinguishes between a true thermodynamic melt and a decomposition event.

This guide compares the two industry-standard methodologies—Automated Capillary Transmission and Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing the purity of this specific intermediate.[1]

Technical Profile & Challenge

This compound is structurally related to N-phenylglycine.[1] This structural class exhibits strong intermolecular hydrogen bonding (zwitterionic character), leading to high melting points often accompanied by simultaneous decomposition.

PropertySpecificationImplication for MP Determination
Structure N-Aryl-

-amino acid
Prone to decarboxylation (

loss) near MP.[1]
Hygroscopicity Moderate to HighAbsorbed water acts as a plasticizer, depressing MP.[1] Pre-drying is mandatory.
Thermal Behavior Melts with DecompositionVisual "clear point" may be obscured by charring/browning.[1]
Expected Range ~140°C – 170°C (Analog based)Requires silicone oil bath or metal block capable of 200°C+.[1]

Methodology Comparison: Capillary vs. DSC

For this specific compound, choosing the right method is a trade-off between throughput and thermodynamic insight .[1]

Comparative Analysis Table
FeatureMethod A: Automated Capillary (Recommended for QC) Method B: DSC (Recommended for R&D) Method C: Manual Thiele Tube (Legacy)
Principle Light transmission change (optical clearing).[1]Heat flow difference (Endothermic/Exothermic events).[1]Visual observation by operator.
Precision



(User dependent)
Decomposition Handling Poor. Darkening sample blocks light sensor, triggering false "melt" or error.Excellent. Separates melting endotherm from decomposition exotherm.[1]Moderate. Operator can visually distinguish browning from melting.[1]
Sample Size 2–5 mg2–10 mg5–10 mg
Throughput High (3–6 samples simultaneously).[1]Low (1 sample per run, ~30 mins).Low.
Cost Low (Glass capillaries).[1]High (Aluminum pans, Nitrogen gas).Very Low.
Selection Logic
  • Choose Method A (Automated Capillary) if you are performing routine purity checks on synthesized batches where the thermal behavior is already characterized.[1]

  • Choose Method B (DSC) if you are characterizing a new batch, investigating a new polymorph, or if the capillary method yields inconsistent results due to charring.[1]

Validated Experimental Protocol

The following protocol is optimized for Automated Capillary Detection (e.g., Büchi or Mettler Toledo systems), as it is the most accessible technique for this compound class.

Phase 1: Sample Preparation (Critical)
  • Desiccation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Rationale: Water depresses MP significantly.[1]

  • Grinding: Gently crush the sample into a fine, uniform powder using an agate mortar. Caution: Do not grind vigorously; excessive mechanical stress can induce polymorphic transitions.[1]

  • Packing: Fill a clean glass capillary (1.5 mm O.D.) to a height of 2–3 mm .

  • Compaction: Tap the capillary on a hard surface or use the instrument's packing rod. The sample column must be tight to ensure good heat transfer.[1]

Phase 2: Instrument Configuration
  • Start Temperature: 100°C (approx. 40–50°C below expected onset).

  • Ramp Rate (Search Scan): 10°C/min.[1][3] Use this to find the approximate range.

  • Ramp Rate (Precision Scan): 1.0°C/min .

    • Expert Note: For amino acid derivatives, a slower rate (0.5°C/min) often leads to more decomposition before melting.[1] A rate of 1.0°C/min is the "Goldilocks" zone—fast enough to outrun some decomposition, slow enough for thermal equilibrium.

  • Stop Temperature: 200°C.

Phase 3: Data Interpretation

Record three values:

  • Collapse Point (Onset): The sample pulls away from the capillary walls (sintering).[1]

  • Meniscus Point: The first distinct liquid meniscus forms.[1] (Report this as MP).

  • Clear Point: The sample becomes fully transparent.[1] Note: If the sample turns brown/black before clearing, report "Melting with Decomposition" (

    
    ) at the Meniscus Point.[1]
    

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound.

MP_Determination Start Sample: (3-Methoxy-phenylamino)- phenyl-acetic acid Dry Step 1: Vacuum Dry (40°C, 4 hrs) Start->Dry FastScan Step 2: Fast Capillary Scan (10°C/min) Dry->FastScan Check Did sample brown/char before melting? FastScan->Check MethodA Method A: Precision Capillary (1.0°C/min) Check->MethodA No (Clean Melt) MethodB Method B: DSC Analysis (Sealed Pan, N2 Purge) Check->MethodB Yes (Decomposition) ResultA Record Meniscus Point (Standard MP) MethodA->ResultA ResultB Record Onset Temperature (Thermodynamic MP) MethodB->ResultB

Figure 1: Decision tree for selecting the appropriate thermal analysis method based on initial sample behavior.

Expected Results & Troubleshooting

ObservationDiagnosisCorrective Action
Wide Range (>2°C) Impure sample or uneven heating.[1]Recrystallize sample; ensure ramp rate is

.
Low MP (<130°C) Solvent entrapment or wet sample.[1]Dry sample overnight; check NMR for solvent peaks.
Sample "Pops" Sublimation or gas release (

).[1]
Use sealed capillaries or switch to DSC with hermetic pans.[1]
Dark Liquid Decomposition.[1]Report as "Melting with Decomposition"; use DSC for onset value.

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1] [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 725252-88-0. PubChem.[1][4][5][6][7][8] [1]

  • Mettler Toledo. (2024).[1] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide. [1]

  • ASTM International. (2022).[1] ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. [1]

Sources

A Comparative Guide to the Structural Elucidation of Substituted N-Phenyl-2-Phenylglycine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is paramount. This guide provides an in-depth technical comparison of X-ray crystallography data for substituted N-phenyl-2-phenylglycine derivatives, a class of compounds with significant potential in various therapeutic areas. As a Senior Application Scientist, this document is structured to offer not just data, but a field-proven perspective on the experimental choices and the interpretation of results, moving beyond a rigid template to deliver a narrative that is both scientifically rigorous and practically insightful.

The Significance of Structural Insight: N-Phenyl-2-Phenylglycine Derivatives

N-phenyl-2-phenylglycine and its substituted analogues are non-proteinogenic amino acids that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] Their derivatives have shown promise in areas such as antiviral and antifungal agents, highlighting the importance of understanding their three-dimensional structure to better inform drug design and structure-activity relationship (SAR) studies.[2] X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data, offering a detailed map of atomic positions and intermolecular interactions within the crystal lattice.

The Crystallographer's Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Each step is critical in ensuring the quality of the final data. This workflow is not merely a series of procedural steps but a cascade of informed decisions based on the physicochemical properties of the molecule at hand.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Substituted N-Phenyl-2-Phenylglycine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Solvent selection, Technique) Purification->Crystallization Crystal_Harvesting Crystal Selection & Mounting Crystallization->Crystal_Harvesting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Harvesting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure (CIF)

Figure 1: A generalized workflow for obtaining a single-crystal X-ray structure.

Experimental Protocol: Synthesis and Crystallization of Ethyl N-(4-chlorophenyl)glycinate

The following protocol details a representative synthesis and crystallization process for a substituted N-phenylglycine derivative, ethyl N-(4-chlorophenyl)glycinate.

Synthesis:

A one-pot synthesis can be achieved through the reaction of 4-chloroaniline with ethyl chloroacetate.

  • To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq) as a base.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl N-(4-chlorophenyl)glycinate.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown using the slow evaporation technique.

  • Dissolve the purified ethyl N-(4-chlorophenyl)glycinate in a minimal amount of a suitable solvent, such as ethanol, at room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed for several days to weeks.

  • Colorless, prism-shaped crystals should form as the solution becomes supersaturated.

  • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

The substitution pattern on the N-phenyl ring of N-phenyl-2-phenylglycine derivatives significantly influences their crystal packing and molecular conformation. Here, we compare the crystallographic data of ethyl N-(4-chlorophenyl)glycinate with the expected structural features of its methoxy and nitro-substituted counterparts.

DerivativeSubstituent EffectExpected Impact on Crystal Packing
Ethyl N-(4-chlorophenyl)glycinate Electron-withdrawing, Halogen bonding potentialThe chloro substituent can participate in C-H···Cl and Cl···Cl interactions, influencing the formation of layered or herringbone packing motifs.[3]
Ethyl N-(4-methoxyphenyl)glycinate Electron-donating, Hydrogen bond acceptorThe methoxy group can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or networks and influencing the overall crystal density.
Ethyl N-(4-nitrophenyl)glycinate Strongly electron-withdrawing, Strong hydrogen bond acceptorThe nitro group is a strong hydrogen bond acceptor and can participate in strong N-H···O and C-H···O interactions, often leading to densely packed structures.[4]

Table 1: Predicted influence of substituents on the crystal packing of ethyl N-(substituted-phenyl)glycinates.

A detailed look at the crystallographic data for ethyl 2-(4-chloroanilino)acetate reveals key structural parameters.[5]

ParameterValue
Crystal System Triclinic
Space Group P -1
a (Å) 5.373
b (Å) 7.575
c (Å) 14.127
α (°) 75.83
β (°) 87.73
γ (°) 72.99
Z 2

Table 2: Crystallographic data for ethyl 2-(4-chloroanilino)acetate.[5]

The triclinic crystal system and P-1 space group are common for organic molecules, indicating a centrosymmetric packing arrangement. The specific cell dimensions and angles are a direct consequence of the intermolecular forces at play, including van der Waals interactions and potential weak hydrogen bonds involving the chloro substituent.

Beyond Diffraction: A Multi-technique Approach to Structural Elucidation

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's structural landscape requires a multi-faceted approach. Other powerful analytical techniques offer complementary information, particularly regarding the molecule's behavior in solution.

analytical_techniques cluster_main Structural Analysis of N-Phenyl-2-Phenylglycine Derivatives cluster_info Information Provided XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Complementary Data XRay_info High-resolution solid-state structure (Bond lengths, angles, packing) XRay->XRay_info Comp Computational Modeling NMR->Comp Validation & Prediction NMR_info Solution-state conformation (Torsional angles, dynamics) NMR->NMR_info Comp->XRay Interpretation & Refinement Comp_info Theoretical conformations (Energy landscapes, potential conformers) Comp->Comp_info

Figure 2: The synergistic relationship between key structural analysis techniques.

Comparison of Analytical Techniques
TechniqueAdvantagesLimitations
X-ray Crystallography Provides unambiguous, high-resolution 3D structure in the solid state.Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution.[5]
NMR Spectroscopy Provides detailed information about the structure and dynamics in solution, which is often more biologically relevant.[3]Can be challenging for larger or less soluble molecules; structure determination can be complex and may not provide a single, static structure.[6]
Computational Modeling Allows for the exploration of conformational landscapes and prediction of stable conformers; can complement experimental data.[7]Results are theoretical and require experimental validation; accuracy depends on the level of theory and force field used.

Table 3: A comparison of the primary techniques for structural elucidation.

Conclusion: An Integrated Approach for Comprehensive Insight

The structural characterization of substituted N-phenyl-2-phenylglycine derivatives is a critical step in harnessing their therapeutic potential. X-ray crystallography provides the definitive solid-state structure, offering a foundational understanding of the molecule's geometry and intermolecular interactions. However, a truly comprehensive picture emerges when this powerful technique is integrated with solution-state methods like NMR spectroscopy and the predictive power of computational modeling. This multi-pronged approach allows researchers to not only visualize the molecule in its crystalline form but also to understand its dynamic behavior in a more biologically relevant environment, ultimately paving the way for more rational and effective drug design.

References

  • Bouali, J., Hafid, A., Khouili, M., Saadi, M., & Ketatni, E. M. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(9), o1017. [Link]

  • Nandel, F. S., & Shafique, M. (2014). Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. Indian journal of biochemistry & biophysics, 51(5), 350–357. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved February 25, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]

  • Flippen-Anderson, J. L., & G. A. Miller. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(47), 15863-15874. [Link]

  • Wang, M., Li, Y., Zhang, Y., Li, P., & Li, Z. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & biodiversity, 20(1), e202200889. [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. Retrieved February 25, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of (3-Methoxy-phenylamino)-phenyl-acetic Acid

[1][2]

Executive Summary & Chemical Profile

(3-Methoxy-phenylamino)-phenyl-acetic acid is a substituted diphenylamine derivative featuring a carboxylic acid moiety.[1][2] Structurally, it resembles the scaffold of N-phenylanthranilic acid derivatives (fenamates) or anilino-phenylacetic acids (like Diclofenac).[1][2]

Effective disposal requires understanding its dual nature: it is an organic acid (pKa ~4.0–5.[1][2]0) with a lipophilic, electron-rich secondary amine backbone.[1][2] This structure dictates specific segregation rules to prevent the formation of toxic byproducts (e.g., N-nitrosamines) or uncontrolled exothermic oxidations.[1][2]

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Generates dust; requires particulate protection (N95/P100).[1][2]
Solubility Low in water; High in organic solvents (DMSO, MeOH) & BaseGlassware cleaning requires basic solution (NaOH) or organic solvent rinse.[1][2]
Acidity Weak Acid (Carboxylic group)Incompatible with strong bases (exothermic neutralization).[1][2]
Reactivity Electron-rich aromatic ringsCRITICAL: Incompatible with strong oxidizers (Nitric Acid) and Nitrites.[1][2]
Waste Code Non-Halogenated OrganicGenerally requires high-temperature incineration.[2]

Pre-Disposal Safety & Segregation

Core Directive: The primary risk during the disposal of this compound is accidental reactivity and environmental persistence .[1][2]

The "Self-Validating" Segregation System

To ensure safety, you must adopt a segregation protocol that physically prevents incompatibility errors.[2]

  • The Nitrite Rule: Never dispose of this compound in waste containers containing nitrosating agents (Sodium Nitrite, Nitrous Acid).[1][2]

    • Mechanism:[1][2][3][4] The secondary amine (

      
      ) in the structure readily reacts with nitrosating agents to form N-nitrosamines , which are potent carcinogens.[2]
      
  • The Oxidizer Rule: Do not mix with strong oxidizing acids (Conc.

    
    , 
    
    
    ).[1][2]
    • Mechanism:[1][2][3][4] The methoxy group (

      
      ) activates the phenyl ring, making it highly susceptible to electrophilic aromatic substitution and vigorous oxidation, potentially leading to fire or explosion in closed waste drums.[1]
      
Personal Protective Equipment (PPE) Matrix
Body PartRequirementTechnical Justification
Hands Nitrile Gloves (Double-gloved, min 0.11mm)Prevents transdermal absorption of the lipophilic diphenylamine scaffold.[1][2]
Respiratory N95 or P100 RespiratorMandatory for solid weighing/transfer to prevent inhalation of irritant dusts.[1][2]
Eyes Chemical Splash GogglesProtects against acidic irritation (Category 2A Eye Irritant).[1][2]

Disposal Workflow & Protocols

A. Solid Waste Disposal (Primary Stream)

Applicable for: Pure substance, expired lots, contaminated solids (paper, wipes).[1]

  • Containerization: Collect solids in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazards: Irritant, Toxic.[1][2][5][6][7]

  • Disposal Path: Seal container and place in the "Solid Organic Waste" drum.

    • Destruction Method: Commercial Incineration.[1][2]

B. Liquid Waste / Mother Liquors

Applicable for: Reaction mixtures, HPLC waste.[1][2]

  • Characterization: Determine the solvent system.

    • Halogenated:[1][2][8] (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .[1][2]
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)

      
      Non-Halogenated Waste Stream .[1][2]
      
  • pH Check: If the solution is aqueous/acidic, adjust pH to 6–8 using dilute NaOH before adding to organic waste drums to prevent corrosion of metal safety cans.

C. Glassware Decontamination

Because the compound is lipophilic and acidic:[1]

  • Rinse 1: Rinse glassware with a small volume of Acetone or Methanol.[1][2] Collect this as Organic Waste .

  • Rinse 2 (Optional): If residue persists, use a dilute Sodium Hydroxide (NaOH) wash.[1][2] The base deprotonates the carboxylic acid, forming a water-soluble salt.[1][2]

  • Final Wash: Wash with soap and water.[1][2][3][7]

Visualized Decision Matrix

The following logic flow ensures compliant decision-making for waste segregation.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Wipes)StateCheck->SolidLiquidLiquid Waste(Solvents, Mother Liquor)StateCheck->LiquidSolidActionDouble Bag / HDPE JarLabel: 'Toxic Organic Solid'Solid->SolidActionSolventCheckCheck Solvent TypeLiquid->SolventCheckIncinerationFinal Fate:High-Temp IncinerationSolidAction->IncinerationHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, EtOAc, DMSO)SolventCheck->NonHaloNo HalogensHalo->IncinerationNonHalo->Incineration

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure RCRA compliance and safety.

Emergency Spill Management

Scenario: A 50g bottle drops and shatters on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3] Dust inhalation is the primary acute risk.[1][2]

  • PPE Up: Don Nitrile gloves, safety goggles, and an N95 respirator.[1][2]

  • Dry Spill Protocol:

    • Do not sweep vigorously (creates dust).[1][2]

    • Cover the spill with a damp paper towel to suppress dust.[2]

    • Scoop the material using a dustpan or stiff card into a waste jar.[2]

    • Wipe the surface with a soap/water solution or dilute NaOH (to solubilize residues).[1][2]

  • Disposal: Label the debris jar as "Hazardous Waste: Organic Solid Spill Debris" and move to the satellite accumulation area.

Regulatory & Compliance Context

While this specific isomer may not have a unique "P" or "U" list code under US EPA regulations (unless specifically listed in your region's inventory), it falls under the "Precautionary Principle" of hazardous waste management.[1][2]

  • RCRA Classification (USA): If not specifically listed, characterize as D001 (Ignitable) if in flammable solvent, or simply Non-Regulated Hazardous Waste requiring destruction.[1][2]

  • EPA Waste Code Recommendation: If the pure solid is discarded, use the generator's knowledge to classify it as Toxic (due to the diphenylamine pharmacophore).[1][2] Most facilities utilize a "Lab Pack" code (e.g., 002 or similar vendor codes) for "Organic Solids, Toxic/Irritant."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][9]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 3-Methoxyphenylacetic acid (Structural Analog).[1][2] National Library of Medicine.[1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2]

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